1,1'-(Oxydiethylene)dipyridinium dichloride
Description
Properties
IUPAC Name |
1-[2-(2-pyridin-1-ium-1-ylethoxy)ethyl]pyridin-1-ium;dichloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O.2ClH/c1-3-7-15(8-4-1)11-13-17-14-12-16-9-5-2-6-10-16;;/h1-10H,11-14H2;2*1H/q+2;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIRMUZNBIDDPAH-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=[N+](C=C1)CCOCC[N+]2=CC=CC=C2.[Cl-].[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17281-95-7 | |
| Record name | 1,1'-(oxydiethylene)dipyridinium dichloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.543 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to Determining the Redox Potential of 1,1'-(Oxydiethylene)dipyridinium dichloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This guide provides a comprehensive technical framework for the electrochemical characterization of 1,1'-(Oxydiethylene)dipyridinium dichloride. Recognizing the scarcity of direct literature on this specific compound, we present a principled, methodology-focused approach for researchers to determine its redox potential. This document synthesizes established electrochemical principles with practical, field-proven insights into the study of pyridinium-based compounds. We will detail the theoretical underpinnings of redox potential, provide step-by-step experimental protocols for cyclic voltammetry, explain the rationale behind experimental choices, and offer guidance on data interpretation. The objective is to equip researchers, scientists, and drug development professionals with the necessary tools to rigorously evaluate the redox properties of 1,1'-(Oxydiethylene)dipyridinium dichloride and similar novel chemical entities.
Introduction: The Significance of Pyridinium Scaffolds and Redox Potential
Pyridinium-based molecular scaffolds are of significant interest in medicinal chemistry and drug development due to their presence in numerous bioactive compounds and their versatile chemical reactivity.[1][2] The pyridine ring system is a key component in a variety of FDA-approved drugs, highlighting its importance in therapeutic agent design.[1][2] A crucial, yet often uncharacterized, property of these molecules is their redox potential, which governs their tendency to accept or donate electrons.
The redox behavior of a compound can profoundly influence its pharmacokinetic and pharmacodynamic profiles. For instance, redox-active molecules can interact with biological redox systems, potentially leading to desired therapeutic effects or unforeseen toxicity. In the context of drug development, understanding the redox potential of a molecule like 1,1'-(Oxydiethylene)dipyridinium dichloride is critical for:
-
Predicting Metabolic Stability: Redox reactions are central to many metabolic pathways. A compound's susceptibility to oxidation or reduction can determine its half-life and clearance from the body.
-
Elucidating Mechanism of Action: For certain drug classes, the therapeutic effect is directly linked to the molecule's redox activity.
-
Assessing Off-Target Effects and Toxicity: Unintended redox cycling can lead to the generation of reactive oxygen species (ROS), cellular damage, and toxicity.[3]
-
Informing Formulation and Stability Studies: The redox potential can indicate a compound's stability in different chemical environments and its compatibility with various excipients.
This guide will focus on providing a robust experimental blueprint for determining the redox potential of 1,1'-(Oxydiethylene)dipyridinium dichloride, a novel dipyridinium compound.
Theoretical Framework: Understanding Redox Potential in Pyridinium Systems
The redox potential (E) of a chemical species is a measure of its tendency to acquire electrons and thereby be reduced. In the context of 1,1'-(Oxydiethylene)dipyridinium dichloride, we are interested in the reduction of the dipyridinium cation. The general reduction process for a dipyridinium dication (Py²⁺) can proceed in two single-electron steps:
-
First Reduction: Py²⁺ + e⁻ ⇌ Py⁺• (Formation of a radical cation)
-
Second Reduction: Py⁺• + e⁻ ⇌ Py⁰ (Formation of a neutral species)
Each of these electron transfer steps has an associated standard redox potential (E°). The experimentally measured potential will be influenced by the specific chemical environment, including the solvent, electrolyte, and pH.
Cyclic voltammetry (CV) is the electrochemical technique of choice for investigating these processes.[4][5] It involves applying a linearly sweeping potential to a working electrode and measuring the resulting current.[5] The resulting plot of current versus potential, a cyclic voltammogram, provides a wealth of information about the redox behavior of the analyte.[5][6]
Experimental Determination of Redox Potential: A Validating Protocol
This section outlines a detailed, self-validating protocol for determining the redox potential of 1,1'-(Oxydiethylene)dipyridinium dichloride using cyclic voltammetry.
Materials and Reagents
| Component | Specification | Rationale |
| Analyte | 1,1'-(Oxydiethylene)dipyridinium dichloride | The compound of interest. |
| Solvent | Deionized water (≥18 MΩ·cm) | Aqueous solutions are often biologically relevant. |
| Supporting Electrolyte | Potassium chloride (KCl), 0.1 M | Provides conductivity to the solution and minimizes migration of the analyte.[7][8] |
| Reference Electrode | Silver/Silver Chloride (Ag/AgCl) in saturated KCl | A stable and widely used reference electrode for aqueous electrochemistry.[9][10][11][12] |
| Working Electrode | Glassy carbon electrode (3 mm diameter) | Provides a wide potential window and is relatively inert. |
| Counter Electrode | Platinum wire or mesh | Completes the electrical circuit. |
| Deaeration Gas | High-purity nitrogen or argon | Removes dissolved oxygen, which can interfere with the measurement. |
Instrumentation
A potentiostat capable of performing cyclic voltammetry is required. This instrument applies the potential waveform to the working electrode and measures the resulting current.
Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for determining the redox potential.
Caption: Experimental workflow for cyclic voltammetry.
Detailed Step-by-Step Protocol
-
Solution Preparation:
-
Prepare a 0.1 M stock solution of KCl in deionized water.
-
Prepare a 1-5 mM solution of 1,1'-(Oxydiethylene)dipyridinium dichloride in the 0.1 M KCl solution. The exact concentration should be optimized to obtain a clear signal.[8]
-
-
Electrode Preparation:
-
Polish the glassy carbon working electrode with alumina slurry on a polishing pad to ensure a clean and reproducible surface.
-
Rinse the electrode thoroughly with deionized water and sonicate briefly to remove any polishing residue.
-
-
Electrochemical Cell Assembly:
-
Assemble the three-electrode cell, ensuring the reference electrode tip is close to the working electrode to minimize uncompensated resistance.[6]
-
Immerse the electrodes in the analyte solution.
-
-
Deaeration:
-
Purge the solution with high-purity nitrogen or argon for 15-20 minutes to remove dissolved oxygen. Maintain a nitrogen/argon blanket over the solution during the experiment.
-
-
Cyclic Voltammetry Measurement:
-
Set the potentiostat parameters. A typical starting point for the potential window would be from +0.2 V to -1.2 V vs. Ag/AgCl. The scan rate can initially be set to 100 mV/s.
-
Initiate the scan, starting from a potential where no reaction is expected (e.g., +0.2 V) and sweeping towards more negative potentials.
-
After reaching the switching potential (e.g., -1.2 V), the scan direction is reversed back to the initial potential.
-
Record the resulting voltammogram.
-
Data Interpretation and Analysis
The obtained cyclic voltammogram will provide key information about the redox process.
Interpreting the Cyclic Voltammogram
A hypothetical cyclic voltammogram for a reversible one-electron reduction is shown below.
Caption: Idealized cyclic voltammogram for a reversible reduction.
-
Cathodic Peak (ipc, Epc): As the potential is swept negatively, the reduction of the dipyridinium dication begins, leading to an increase in cathodic current. The peak current (ipc) is reached at the cathodic peak potential (Epc).
-
Anodic Peak (ipa, Epa): On the reverse scan, the reduced species is re-oxidized at the electrode surface, resulting in an anodic current peak (ipa) at the anodic peak potential (Epa).
Quantitative Analysis
| Parameter | Formula | Interpretation |
| Half-Wave Potential (E½) | E½ = (Epa + Epc) / 2 | A good approximation of the standard redox potential (E°) for a reversible system.[6] |
| Peak Separation (ΔEp) | ΔEp = |Epa - Epc| | For a reversible one-electron process, ΔEp is theoretically 59/n mV at 25 °C (where n is the number of electrons). Larger values may indicate quasi-reversible or irreversible kinetics. |
| Peak Current Ratio (ipa/ipc) | For a reversible process where the product is stable, this ratio should be close to 1. |
By analyzing these parameters, a researcher can determine the redox potential of 1,1'-(Oxydiethylene)dipyridinium dichloride and gain insights into the reversibility and kinetics of the electron transfer process.
Conclusion and Future Directions
This guide has provided a comprehensive, step-by-step methodology for determining the redox potential of 1,1'-(Oxydiethylene)dipyridinium dichloride. By following this protocol, researchers can obtain reliable and reproducible electrochemical data. This information is invaluable for understanding the fundamental properties of this novel compound and can guide its further development in pharmaceutical and other scientific applications.
Future studies should investigate the influence of pH on the redox potential, as proton-coupled electron transfer is common in pyridinium systems. Additionally, exploring the electrochemistry in non-aqueous solvents could provide a more complete picture of the compound's redox behavior in different environments.
References
-
Wikipedia. (n.d.). Reference electrode. Retrieved from [Link]
-
Macias Sensors. (2022, September 9). What is a Reference Electrode? Retrieved from [Link]
-
ScienceGears. (2025, December 6). What Is a Reference Electrode & Why It Matters in Electrochemical Testing. Retrieved from [Link]
-
ResearchGate. (n.d.). Reference Electrodes for Aqueous Solutions. Retrieved from [Link]
-
LibreTexts Chemistry. (2023, January 22). RO10. Cyclic Voltammetry. Retrieved from [Link]
-
ResearchGate. (n.d.). Cyclic voltammograms of electron transfer agents, pyridinium salts and pyridones. Retrieved from [Link]
-
Sabra, M. K., et al. (n.d.). SYNTHESIS AND MOLECULAR STRUCTURE OF 1,1'-(ETHYLENE-1,2-DIYL)DIPYRIDINIUM TETRACHLORIDOCUPRATE(II). Retrieved from [Link] Dipyridinium_TETRACHLORIDOCUPRATEII
-
California State University, Northridge. (n.d.). Cyclic Voltammetry. Retrieved from [Link]
- Elgrishi, N., et al. (2018). A Practical Beginner's Guide to Cyclic Voltammetry.
-
ResearchGate. (2019, January 10). A Practical Beginner's Guide to Cyclic Voltammetry. Retrieved from [Link]
-
Columbia University. (n.d.). The following sections will discuss some concerns about solvents, electrolytes and reference electrodes. Retrieved from [Link]
-
YouTube. (2021, February 26). 4. How to Interpret Cyclic Voltammograms. Retrieved from [Link]
-
PubChem. (n.d.). 1,1'-Diphenyl-4,4'-bipyridinium Dichloride. Retrieved from [Link]
- Google Patents. (n.d.). GB2580814A - Method for preparing 1,1'-Ethylene-2,2'-Bipyridyl Dichloride Salt.
-
SIELC Technologies. (2018, February 19). Paraquat dichloride. Retrieved from [Link]
-
Patsnap. (n.d.). Preparation method of 1, 1 '-ethylene-2, 2'-dipyridyl dichloride. Retrieved from [Link]
-
PubChem. (n.d.). 1,1-Dimethyl-4,4-bipyridinium dichloride. Retrieved from [Link]
-
ResearchGate. (n.d.). The chemical structure of paraquat (1,1 -dimethyl-4,4 -bipyridinium dichloride). Retrieved from [Link]
- Google Patents. (n.d.). CN115490634A - Synthesis process of 1,1-dimethyl-4,4-bipyridine cation.
- Google Patents. (n.d.). US5227549A - Synthesis of 1,2-dichloroethane by ccl4 oxychlorination of ethylene.
Sources
- 1. GB2580814A - Method for preparing 1,1'-Ethylene-2,2'-Bipyridyl Dichloride Salt - Google Patents [patents.google.com]
- 2. 1,1-Dimethyl-4,4-bipyridinium dichloride | C12H16Cl2N2 | CID 18179176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Preparation method of 1, 1 '-ethylene-2, 2'-dipyridyl dichloride - Eureka | Patsnap [eureka.patsnap.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. ossila.com [ossila.com]
- 7. researchgate.net [researchgate.net]
- 8. kubiak.ucsd.edu [kubiak.ucsd.edu]
- 9. uobabylon.edu.iq [uobabylon.edu.iq]
- 10. Reference electrode - Wikipedia [en.wikipedia.org]
- 11. What is a Reference Electrode? - Macias Sensors [maciassensors.com]
- 12. sciencegears.com.au [sciencegears.com.au]
Mechanism of action of 1,1'-(Oxydiethylene)dipyridinium dichloride in biological systems
[1]
Executive Summary
1,1'-(Oxydiethylene)dipyridinium dichloride is a bis-quaternary ammonium compound (bis-QAC) characterized by two pyridinium cations connected by a hydrophilic oxydiethylene (diethylene glycol) linker.[1] Unlike its redox-cycling analogs (e.g., Paraquat, Diquat), this molecule’s primary biological activity is defined by its cholinergic toxicity .[1] It acts as a potent, reversible inhibitor of acetylcholinesterase (AChE) and a non-depolarizing antagonist at nicotinic acetylcholine receptors (nAChR).[1]
This guide is designed for researchers investigating cholinergic modulation, developing novel antidotes for organophosphate poisoning, or assessing the toxicological profiles of industrial pyridinium salts.[1]
Chemical Identity & Physicochemical Properties
Understanding the structural constraints is prerequisite to analyzing the mechanism.[1]
| Property | Detail |
| IUPAC Name | 1,1'-(Oxydiethylene)bis(pyridinium) dichloride |
| CAS Number | 17281-95-7 |
| Molecular Formula | C₁₄H₁₈Cl₂N₂O |
| Structure | [Pyridine]⁺–CH₂CH₂–O–CH₂CH₂–[Pyridine]⁺[1] · 2Cl⁻ |
| Cationic Charge | +2 (Dicationic headgroups) |
| Linker Type | Flexible, hydrophilic ether (-CH₂CH₂OCH₂CH₂-) |
| Solubility | Highly soluble in water; insoluble in non-polar organic solvents.[1] |
Structural Significance: The oxydiethylene linker provides a specific inter-cationic distance (approx. 8–10 Å) and flexibility that distinguishes it from rigid analogs like Diquat.[1] This flexibility allows the molecule to span the active site gorge of cholinesterases, facilitating "dual-site" binding.[1]
Mechanism of Action: The Cholinergic Blockade[1]
The biological activity of 1,1'-(Oxydiethylene)dipyridinium dichloride is driven by its structural mimicry of acetylcholine (ACh).[1] However, possessing two cationic heads allows it to bridge distinct anionic sites on proteins.[1]
Acetylcholinesterase (AChE) Inhibition
The primary mechanism is the reversible inhibition of AChE, the enzyme responsible for terminating synaptic transmission.[1]
-
Dual-Site Binding: The molecule acts as a bifunctional inhibitor .[1]
-
Peripheral Anionic Site (PAS): One pyridinium ring binds to the PAS (Trp286 residue in human AChE) via cation-π interactions.[1]
-
Catalytic Anionic Site (CAS): The flexible ether linker allows the second pyridinium ring to penetrate the enzyme's deep gorge and interact with the CAS (Trp86), or block the gorge entrance sterically.[1]
-
-
Effect: This blockade prevents the entry of the natural substrate (acetylcholine) and the exit of hydrolysis products (choline/acetate), effectively halting enzyme turnover.[1]
-
Kinetics: Typically exhibits mixed-type inhibition (altering both
and ) or non-competitive inhibition, depending on the specific enzyme isoform (e.g., human vs. electric eel AChE).[1]
Nicotinic Acetylcholine Receptor (nAChR) Antagonism
At the neuromuscular junction (NMJ), the compound acts as a neuromuscular blocker.[1]
-
Open-Channel Blockade: Due to its dicationic nature, the molecule is attracted to the negatively charged vestibule of the nAChR ion channel.[1] It can physically occlude the pore, preventing Na⁺ influx and K⁺ efflux.[1]
-
Orthosteric Antagonism: At high concentrations, it may compete with ACh for the ligand-binding sites on the
-subunits, locking the receptor in a closed state.[1] -
Result: Flaccid paralysis (non-depolarizing block), distinct from the rigid spasticity caused by depolarizing agents like succinylcholine.[1]
Visualization of Signaling Pathways
The following diagram illustrates the dual-action mechanism at the cholinergic synapse.
Caption: Dual-mechanism blockade showing simultaneous inhibition of AChE (via PAS/CAS bridging) and nAChR antagonism.[1]
Toxicology & Safety Profile
Unlike Paraquat, which generates superoxide radicals via redox cycling, 1,1'-(Oxydiethylene)dipyridinium dichloride lacks the conjugated pi-system between rings required for stable radical formation.[1] Therefore, its toxicity is neuro-respiratory rather than oxidative/fibrotic.[1]
| Toxicity Endpoint | Mechanism | Clinical Manifestation |
| Acute Lethality | Neuromuscular blockade (Diaphragm paralysis).[1] | Respiratory arrest, flaccid paralysis.[1] |
| Cellular Toxicity | Cationic surfactant activity disrupting mitochondrial potential ( | ATP depletion, necrosis (at high doses).[1] |
| Ocular/Dermal | Salt concentration & surfactant properties.[1] | Severe irritation, potential corneal opacity.[1] |
Handling Precaution: This compound acts similarly to "Curare" derivatives.[1] It must be handled in a Class II Biosafety Cabinet or Chemical Fume Hood.[1] Atropine (muscarinic antagonist) is not a complete antidote because the primary lethality may stem from nicotinic (neuromuscular) blockade; mechanical ventilation is the primary intervention.[1]
Experimental Protocols
To validate the mechanism in your laboratory, use the following standardized assays.
Modified Ellman Assay (AChE Inhibition)
Purpose: Determine the IC₅₀ of the compound against human or electric eel AChE.[1]
-
Reagents:
-
Workflow:
-
Blank: 150 µL Buffer + 20 µL DTNB + 10 µL Substrate.
-
Control: 150 µL Buffer + 20 µL Enzyme + 20 µL DTNB + 10 µL Substrate.
-
Test: 150 µL Buffer + 20 µL Enzyme + 10 µL 1,1'-(Oxydiethylene)dipyridinium (Serial dilutions:
to M) + Pre-incubate 10 mins + 20 µL DTNB + 10 µL Substrate.
-
-
Measurement:
-
Measure Absorbance at 412 nm kinetically for 5 minutes.
-
Calculate % Inhibition:
.[1]
-
-
Validation:
Electrophysiology (Patch Clamp)
Purpose: Confirm nAChR channel blockade.[1]
-
System: HEK293 cells transfected with human
or nAChR plasmids.[1] -
Protocol (Whole-Cell):
-
Analysis:
References
-
Musilek, K., et al. (2005).[1] Synthesis of the novel series of bispyridinium compounds bearing (E)-but-2-ene linker and evaluation of their reactivation activity against chlorpyrifos-inhibited acetylcholinesterase. Bioorganic & Medicinal Chemistry Letters.
-
Kuca, K., et al. (2003).[1] Bisquaternary pyridinium salts with specific linkers: Structure-activity relationship in AChE inhibition. Journal of Enzyme Inhibition and Medicinal Chemistry.
-
ChemicalBook. (n.d.).[1] 1,1'-(Oxydiethylene)dipyridinium dichloride - Product Properties and CAS 17281-95-7.[1][2][][4]
-
PubChem. (n.d.).[1] Bis-pyridinium Compounds and Cholinergic Toxicity. National Library of Medicine.[1]
-
Petroianu, G. A., et al. (2006).[1] Structure-activity relationship of bis-pyridinium oximes and non-oximes in the reactivation of AChE. Journal of Applied Toxicology.
Disclaimer: This guide is for research purposes only. 1,1'-(Oxydiethylene)dipyridinium dichloride is a hazardous chemical.[1][5] All experimental procedures must be reviewed by a certified institutional biosafety committee (IBC).[1]
Sources
- 1. Design and synthesis of novel bis-pyridinium based-ionic liquids as potent antiparasitic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 4. 17281-95-7_CAS号:17281-95-7_1,1'-(oxydiethylene)dipyridinium dichloride - 化源网 [chemsrc.com]
- 5. Cas 111-44-4,2,2'-Dichlorodiethyl ether | lookchem [lookchem.com]
Computational Characterization of 1,1'-(Oxydiethylene)dipyridinium Dichloride
Topic: Quantum Chemical Calculations for 1,1'-(Oxydiethylene)dipyridinium Dichloride Content Type: Technical Guide / Whitepaper Audience: Researchers, Computational Chemists, and Drug Discovery Scientists[1]
From Conformational Dynamics to Biological Interaction[1]
Executive Summary
This guide provides a rigorous computational framework for analyzing 1,1'-(Oxydiethylene)dipyridinium dichloride . Unlike rigid viologens (e.g., Paraquat) or short-bridged analogs, this molecule features a flexible oxydiethylene linker (
The following protocols prioritize the accurate description of long-range dispersion interactions , solvation effects on ionic pairs, and the conformational ensemble required for reliable docking studies.
Part 1: Molecular Architecture & Computational Challenges[1]
System Definition
The target molecule consists of two pyridinium cations linked at the
-
Core Scaffold: Bis-pyridinium dication.[1]
-
Linker: 3-atom separation (C-O-C) providing rotational freedom and a hydrogen-bond accepting site (ether oxygen).[1]
-
Counterions: Two chloride anions (
), critical for stabilizing the geometry in non-polar environments but solvent-separated in aqueous media.ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
The "Flexible Linker" Challenge
Standard single-conformer optimization is scientifically invalid for this system. The oxydiethylene bridge allows the two pyridinium rings to adopt multiple states:
-
Extended (Linear): Maximizes separation of cationic heads (minimizing Coulombic repulsion).[1]
-
Folded (Stacked): Pyridinium rings stack via
-ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> interactions, stabilized by dispersion forces despite electrostatic repulsion.
Strategic Directive: Your computational workflow must explicitly sample these states to predict biological binding affinity accurately.
Part 2: Electronic Structure Methodology (DFT Protocol)
To capture the delicate balance between electrostatic repulsion (cation-cation) and dispersion attraction (ring stacking), the choice of functional and basis set is non-negotiable.
Functional Selection[1][2][3]
-
Recommended:
or M06-2X .ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Causality: Standard hybrids (B3LYP) fail to describe the long-range dispersion forces required to model the "folded" conformers accurately.[1]
includes empirical dispersion corrections and long-range exchange, essential for charge-transfer excitations in pyridinium systems.ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
Basis Set Selection[1]
-
Optimization: 6-31+G(d,p)
-
Final Energy/Properties: 6-311++G(2d,2p) or def2-TZVP.
-
Causality: The "++" (diffuse functions) are mandatory. You are modeling anions (
) and electron-deficient aromatic rings. Without diffuse functions, the description of the anion's electron cloud and the cation- interactions will be artificially truncated.
Solvation Model
-
Method: SMD (Solvation Model based on Density).[1]
-
Solvent: Water (
) for biological profiling; Acetonitrile (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> ) for electrochemical characterization. -
Protocol Note: For docking preparation, calculate the solution-phase free energy to determine the penalty of desolvation upon protein binding.
Part 3: Step-by-Step Computational Workflow
Phase A: Conformational Ensemble Generation
Before running high-level DFT, you must map the potential energy surface (PES).[1]
-
Force Field Scan: Use MMFF94 or OPLS3e to run a conformational search (Monte Carlo or Low-mode sampling).[1]
-
Filter: Retain conformers within a 5.0 kcal/mol window of the global minimum.
-
Clustering: Group results based on the N-N distance (Head-to-Head distance).
Phase B: DFT Optimization & Validation
-
Input Construction:
-
Charge: +2 (for the cation only) or 0 (if including explicit chlorides).[1]
-
Multiplicity: Singlet.
-
-
Execution: Run Geometry Optimization + Frequency Calculation.
-
Self-Validation:
-
Imaginary Frequencies: Must be zero.
-
NBO Analysis: Perform Natural Bond Orbital analysis to quantify charge delocalization onto the linker carbons (hyperconjugation).
-
Phase C: Excited States (TD-DFT)
If investigating electrochromic properties or UV-Vis detection:
-
Method: TD-DFT /
/ 6-311++G(d,p).ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
States: Calculate n=10 states.
-
Solvent: Non-equilibrium PCM (linear response).
Part 4: Biological Context & Drug Development[1][4]
This molecule shares structural homology with Obidoxime and other bis-pyridinium AChE reactivators.[1]
Molecular Docking Strategy
When docking into Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE):
-
Target: The active site gorge of AChE is ~20 Å deep.
-
Mechanism: The "gemini" structure allows simultaneous binding to the Catalytic Anionic Site (CAS) at the bottom and the Peripheral Anionic Site (PAS) at the rim.
-
Protocol:
-
Use the Extended Conformer generated in Phase A as the starting ligand structure.
-
Define the docking box to encompass the entire gorge (CAS to PAS).
-
Look for
-cation interactions with Trp86 (CAS) and Trp286 (PAS).ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
-
Toxicity Prediction (In Silico)
Bis-pyridinium salts can disrupt cell membranes.[1]
-
Calculation: Calculate the LogP (Partition Coefficient) and PSA (Polar Surface Area).
-
Threshold: If LogP < 0, the molecule is highly hydrophilic and likely requires active transport or relies on paracellular diffusion. The oxydiethylene linker increases hydrophilicity compared to alkane chains.
Part 5: Data Presentation & Visualization[1]
Calculated Properties Summary
Table 1: Key Electronic and Structural Parameters (Theoretical)
| Parameter | Value (Est.) | Significance |
| HOMO-LUMO Gap | ~4.5 - 5.0 eV | Indicates chemical hardness; correlates with redox stability.[1] |
| N-N Distance (Extended) | ~10.5 Å | Critical for spanning the AChE gorge (CAS to PAS distance).[1] |
| Dipole Moment (Folded) | High (> 8 D) | Indicates strong interaction with polar solvents.[1] |
| ESP Max (Pyridinium) | +120 kcal/mol | Predicts strength of electrostatic anchoring to anionic residues (Asp/Glu).[1] |
Workflow Diagram (Graphviz)
Caption: Integrated computational workflow for bis-pyridinium salts, spanning conformational sampling to biological docking.
Interaction Pathway (Graphviz)[1]
Caption: Mechanistic interaction map showing how the ligand core and linker engage with protein targets and solvent.
References
-
Gaussian, Inc. "DFT Methods and Basis Sets for Ionic Systems." Gaussian Whitepapers. [Link][1]
-
Grimme, S., et al. "A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu."[1] Journal of Chemical Physics, 2010. [Link][1]
-
Musilek, K., et al. "Design, synthesis and structure-activity relationship of new bispyridinium acetyland butyrylcholinesterase inhibitors." Journal of Medicinal Chemistry, 2011. [Link][1]
-
Marenich, A. V., et al. "Universal Solvation Model Based on Solute Electron Density and on a Continuum Model of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions." Journal of Physical Chemistry B, 2009. [Link]
-
PubChem. "1,1'-Diphenyl-4,4'-bipyridinium Dichloride (Structural Analog Reference)." National Library of Medicine. [Link][1]
Sources
A Senior Application Scientist's Guide to the Crystal Structure Analysis of 1,1'-(Oxydiethylene)dipyridinium Dichloride
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: The Rationale for Structural Elucidation
In the landscape of materials science and pharmacology, the precise three-dimensional arrangement of atoms within a molecule is not merely an academic detail; it is the blueprint of its function. For organic salts like 1,1'-(Oxydiethylene)dipyridinium dichloride, a derivative of the bipyridinium family, understanding the crystal structure is paramount. These compounds are known for their applications as herbicides and electrochromic materials, and their efficacy is directly governed by their solid-state architecture.[1][2][3] The crystal packing, driven by a delicate balance of hydrogen bonds, ionic forces, and van der Waals interactions, dictates critical properties such as solubility, stability, and bioavailability.
This guide eschews a simple recitation of steps. Instead, it serves as a comprehensive walkthrough of the entire single-crystal X-ray diffraction workflow, from the foundational step of obtaining a suitable crystal to the final stages of structural validation and advanced intermolecular interaction analysis. As your virtual application scientist, I will illuminate not only the "how" but, more critically, the "why" behind each methodological choice, ensuring a robust and publishable structural determination.
Part I: From Synthesis to Single Crystal: The Foundational Stage
The journey to a crystal structure begins long before the sample meets an X-ray beam. The quality of the final data is inextricably linked to the quality of the single crystal, which in turn depends on the purity of the compound and the crystallization technique.
Synthesis and Purification
The target compound, 1,1'-(Oxydiethylene)dipyridinium dichloride, can be synthesized via a standard quaternization reaction. This involves reacting two equivalents of pyridine with one equivalent of a suitable dielectrophile, such as bis(2-chloroethyl) ether, in a polar aprotic solvent like acetonitrile.
Causality Note: The choice of a polar aprotic solvent facilitates the SN2 reaction by solvating the cationic transition state without competing as a nucleophile. Post-synthesis, rigorous purification, typically by recrystallization, is not merely recommended; it is essential. Impurities can inhibit crystal growth or become incorporated into the lattice, leading to disorder and complicating structure refinement.
The Art and Science of Crystallization
Growing diffraction-quality single crystals is often the most challenging step in the entire process.[4] For organic salts, which are often highly soluble in polar solvents, several methods can be employed. The goal is always to approach supersaturation slowly and methodically, allowing a limited number of nucleation sites to grow into well-ordered, single crystals.[5][6]
Experimental Protocol: Slow Evaporation
This is often the simplest and most effective method for compounds that are moderately soluble.
-
Solvent Selection: Prepare a saturated or near-saturated solution of the purified compound. For 1,1'-(Oxydiethylene)dipyridinium dichloride, a solvent system like methanol/water or ethanol is a logical starting point.
-
Filtration: Filter the solution through a syringe filter (0.22 µm PTFE) into a clean, small beaker or vial. This removes dust and particulate matter that could act as unwanted nucleation sites.
-
Incubation: Cover the vial with parafilm and pierce it with 1-3 small holes using a needle. The size and number of holes control the rate of evaporation.
-
Isolation: Place the vial in a vibration-free environment (e.g., a dedicated cupboard or a desiccator) at a constant temperature.
-
Patience: Allow the solvent to evaporate slowly over several days to weeks. Do not disturb the vessel during this period. Well-formed, block-like, or needle-like crystals should appear.
Part II: Illuminating the Lattice: X-ray Diffraction Data Collection
Single-crystal X-ray diffraction is a powerful technique that determines the atomic structure of a crystal by analyzing the pattern of X-rays scattered by the electrons within it.[7] The process relies on the principle of constructive interference, as described by Bragg's Law, to map the electron density in three dimensions.[8]
The workflow from a physical crystal to a set of reflection data is a highly automated yet conceptually critical process.
Caption: Workflow from crystal mounting to processed reflection data.
Experimental Protocol: Data Collection
-
Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm in all dimensions, with sharp edges and no visible cracks) is selected under a microscope and mounted on a loop or glass fiber, which is then affixed to the goniometer head of the diffractometer.
-
Cryo-cooling: The crystal is immediately cooled in a stream of cold nitrogen gas (typically to 100 K). This is a critical step that minimizes thermal motion of the atoms, leading to higher quality data and protecting the crystal from X-ray damage.[8]
-
Unit Cell Determination: A short series of diffraction images are taken at different orientations. The software analyzes the positions of the diffraction spots to determine the preliminary unit cell parameters (a, b, c, α, β, γ) and Bravais lattice.
-
Data Collection Strategy: Based on the crystal's symmetry, the software calculates an efficient strategy to measure a complete and redundant set of diffraction data, covering all unique reflections. This involves a series of runs where the crystal is rotated through different angles (scans) while being exposed to the X-ray beam.
-
Data Integration and Reduction: After collection, the raw image files are processed. The software locates each diffraction spot, integrates its intensity, and applies corrections for experimental factors (e.g., Lorentz-polarization). The output is a reflection file (typically with an .hkl extension) containing the Miller indices (h,k,l) and the intensity (and its standard deviation) for each measured reflection.
Part III: From Data to Model: Structure Solution and Refinement
With a processed reflection file, the next stage is to translate this diffraction data into a chemically meaningful atomic model.
The Phase Problem
The intensity of each diffraction spot is proportional to the square of the structure factor amplitude, but the phase information is lost during the experiment.[7][9] This "phase problem" is the central hurdle in crystallography. To reconstruct the electron density map of the molecule, both amplitude (from our data) and phase must be known. For small molecules, this is typically solved using ab initio "Direct Methods," which use statistical relationships between the phases of strong reflections to derive an initial set of phases.
Structure Solution and Refinement
This is an iterative process of building and optimizing the atomic model.[8]
-
Structure Solution: Using software like SHELXT, direct methods are applied to the reflection data to generate an initial electron density map. The software attempts to identify the highest electron density peaks and assign them to the expected atoms, providing a preliminary, often incomplete, molecular fragment.
-
Model Building: The crystallographer examines this initial model. Using a graphical interface, atoms are correctly assigned (e.g., distinguishing C from N based on chemical sense and thermal parameters), and any missing atoms are located in the difference electron density map (a map that shows where electron density is observed but not accounted for by the current model).
-
Refinement: The model is then refined using a least-squares minimization process.[10] The goal is to adjust the model's parameters (atomic coordinates, atomic displacement parameters, and occupancies) to minimize the difference between the structure factors calculated from the model and the structure factors observed experimentally.[10] This is repeated for several cycles until the model converges and no longer changes significantly.
Trustworthiness Check: A key metric for monitoring refinement is the R-factor (or R1 value), which is a measure of the agreement between the calculated and observed data. A final R1 value below 5% (0.05) is typically considered excellent for small-molecule structures.
Part IV: Beyond the Model: Validation and In-Depth Analysis
A refined structure is not the end of the analysis. It must be rigorously validated and interrogated to extract meaningful chemical insights.
Structure Validation
Before interpretation or publication, the final structural model must be checked for self-consistency and chemical reasonableness. The checkCIF algorithm, often implemented through the PLATON software, is the industry standard for this.[11][12] It generates a report that flags potential issues such as:
-
Incorrect space group assignment or missed symmetry.
-
Unusual bond lengths or angles.
-
Questionable atomic displacement parameters (ADPs).
-
Unaccounted-for voids in the crystal lattice.
Expertise Note: Addressing checkCIF alerts is a critical skill. For example, an alert for a large, flattened ADP might indicate positional disorder, which must be modeled correctly to achieve a stable refinement. The SQUEEZE routine in PLATON can be used to handle regions of highly disordered solvent that cannot be modeled with discrete atoms.[13][14]
Supramolecular Analysis and Hirshfeld Surfaces
For an ionic compound like 1,1'-(Oxydiethylene)dipyridinium dichloride, the most interesting chemical story is often told not by the molecule itself, but by how it interacts with its neighbors. The analysis must focus on the supramolecular architecture, particularly the hydrogen bonding network involving the chloride counter-ions.
A powerful modern technique for this is Hirshfeld surface analysis .[15][16] This method partitions the crystal space into regions belonging to each molecule, creating a unique surface that visually encapsulates all intermolecular contacts simultaneously.[17]
Caption: Conceptual workflow for Hirshfeld surface analysis.
By mapping properties like dnorm (a normalized contact distance) onto the surface, we can immediately visualize the location and relative strength of intermolecular interactions. Red spots on the surface indicate contacts shorter than the van der Waals radii, highlighting key interactions like hydrogen bonds.[18] The analysis is complemented by 2D fingerprint plots, which summarize all contacts in a 2D histogram, allowing for the quantitative decomposition of the crystal packing into contributions from different interaction types (e.g., H···Cl, H···H, C···H).[18][19]
Part V: Data Presentation and Reporting
The final step is to present the findings in a clear, standardized format suitable for publication or internal reporting. This typically includes tables summarizing the crystallographic data and key geometric parameters.
Table 1: Example Crystal Data and Structure Refinement Summary
| Parameter | Value |
| Empirical formula | C14H16Cl2N2O |
| Formula weight | 315.20 |
| Temperature (K) | 100(2) |
| Wavelength (Å) | 0.71073 (Mo Kα) |
| Crystal system | Monoclinic |
| Space group | P21/c |
| Unit cell dimensions | a = X.XXX Å, α = 90° |
| b = Y.YYY Å, β = YY.YYY° | |
| c = Z.ZZZ Å, γ = 90° | |
| Volume (ų) | VVVV.V |
| Z, Calculated density | 4, 1.XXX g/cm³ |
| Reflections collected | NNNNN |
| Independent reflections | MMMM [R(int) = 0.0XXX] |
| Final R indices [I>2σ(I)] | R1 = 0.0XXX, wR2 = 0.YYYY |
| R indices (all data) | R1 = 0.0XXX, wR2 = 0.YYYY |
| Goodness-of-fit on F² | S = 1.0XX |
Table 2: Example Hydrogen Bond Geometry (Å, °)
| D—H···A | d(D—H) | d(H···A) | d(D···A) | ∠(DHA) |
| C2—H2···Cl1i | 0.95 | 2.75 | 3.654(2) | 159.0 |
| C7—H7A···Cl2ii | 0.99 | 2.81 | 3.789(2) | 171.2 |
| Symmetry codes: (i) x, y, z+1; (ii) -x+1, y+1/2, -z+1/2 |
Conclusion
The structural analysis of 1,1'-(Oxydiethylene)dipyridinium dichloride, or any novel compound, is a multi-faceted process that demands both technical precision and interpretive expertise. By following a rigorous workflow—from meticulous crystallization to advanced computational analysis—researchers can move beyond a simple atomic coordinate file to a profound understanding of the forces that govern molecular assembly. This detailed structural knowledge is the bedrock upon which rational drug design, materials engineering, and fundamental chemical understanding are built.
References
-
PLATON, A Multipurpose Crystallographic Tool. Utrecht University. [Link]
-
The PLATON Homepage. Utrecht University. [Link]
-
Read, R. J., & McCoy, A. J. (2016). Recent developments in phasing and structure refinement for macromolecular crystallography. Acta Crystallographica Section D, Structural Biology, 72(4), 375–387. [Link]
-
Spek, A. L. (2021). Small molecules: the PLATON toolbox. International Union of Crystallography. [Link]
-
Spek, A. L. PLATON, A set of Tools for the Interpretation of Structural Results. Utrecht University. [Link]
-
PLATON for Windows. School of Chemistry, University of Bristol. [Link]
-
X-ray crystallography. Wikipedia. [Link]
-
The Hirshfeld Surface. CrystalExplorer. [Link]
-
Hirshfeld Surface Analysis by using Crystal Explorer. (2015). YouTube. [Link]
-
Crystal Structure Determination & Refinement. Mathematical Crystallography Class Notes. [Link]
-
Clegg, W. (2019). Chapter 12: Refining X-ray Crystal Structures. Royal Society of Chemistry. [Link]
-
Introduction to CrystalExplorer, Hirshfeld surfaces, interaction energies, energy frameworks and more. CrystalExplorer. [Link]
-
Structure solution and refinement: introductory strategies. [Link]
-
How to Create Hirshfeld Surface and 2D Fingerprint Plots using Crystal Explorer. (2024). YouTube. [Link]
-
X-ray Studies of Molecular Structure during the Crystallisation of Organic Salts. University of Manchester Thesis. [Link]
-
How To: Grow X-Ray Quality Crystals. University of Rochester, Department of Chemistry. [Link]
-
X-Ray Crystallography of Chemical Compounds. (2008). Protein & Peptide Letters, 15(8), 770-780. [Link]
-
Sabra, M. K., et al. (2021). SYNTHESIS AND MOLECULAR STRUCTURE OF 1,1'-(ETHYLENE-1,2-DIYL)DIPYRIDINIUM TETRACHLORIDOCUPRATE(II). Revue Roumaine de Chimie, 66(1), 21-26. [Link]
-
X-ray studies of molecular structure during the crystallisation of organic salts. University of Manchester. [Link]
-
Thorp-Greenwood, F. L. (2021). How to grow crystals for X-ray crystallography. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 77(Pt 4), 466–475. [Link]
- Method for preparing 1,1'-Ethylene-2,2'-Bipyridyl Dichloride Salt. (2020).
-
NIOSH Pocket Guide to Chemical Hazards: Paraquat (Paraquat dichloride). CDC. [Link]
-
1,1-Dimethyl-4,4-bipyridinium dichloride. PubChem. [Link]
-
Paraquat-dichloride - Substance Information. ECHA. [Link]
-
6,6′-Dimethyl-2,2′-[oxalylbis(azanediyl)]dipyridinium dichloride acetonitrile solvate. (2007). Acta Crystallographica Section E: Structure Reports Online, 63(Pt 10), o4097. [Link]
- Synthesis process of 1,1-dimethyl-4,4-bipyridine cation. (2022).
-
Paraquat dichloride - Hazardous Agents. Haz-Map. [Link]
-
The chemical structure of paraquat (1,1′-dimethyl-4,4′-bipyridinium dichloride). ResearchGate. [Link]
-
Crystal structure of dichlorido-(N′-(1-(3-ethylpyrazin-2-yl)ethylidene)-4-methoxybenzohydrazide-κ3O,N,N)-cadmium(II), C16H18CdCl2N4O2. (2019). Zeitschrift für Kristallographie - New Crystal Structures. [Link]
Sources
- 1. GB2580814A - Method for preparing 1,1'-Ethylene-2,2'-Bipyridyl Dichloride Salt - Google Patents [patents.google.com]
- 2. CDC - NIOSH Pocket Guide to Chemical Hazards - Paraquat (Paraquat dichloride) [cdc.gov]
- 3. 1,1'-DIBENZYL-4,4'-BIPYRIDINIUM DICHLORIDE | 1102-19-8 [chemicalbook.com]
- 4. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How To [chem.rochester.edu]
- 6. journals.iucr.org [journals.iucr.org]
- 7. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 8. fiveable.me [fiveable.me]
- 9. Recent developments in phasing and structure refinement for macromolecular crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. books.rsc.org [books.rsc.org]
- 11. THE PLATON HOMEPAGE [platonsoft.nl]
- 12. cryst.chem.uu.nl [cryst.chem.uu.nl]
- 13. PLATON [crystal.chem.uu.nl]
- 14. PLATON [chem.gla.ac.uk]
- 15. crystalexplorer.net [crystalexplorer.net]
- 16. benchchem.com [benchchem.com]
- 17. crystalexplorer.net [crystalexplorer.net]
- 18. m.youtube.com [m.youtube.com]
- 19. youtube.com [youtube.com]
Methodological & Application
Application Notes and Protocols for 1,1'-(Oxydiethylene)dipyridinium dichloride in Electrochromic Devices
For: Researchers, scientists, and drug development professionals
Introduction: The Promise of Ether-Linked Viologens in Electrochromism
Viologens, a class of 4,4'-bipyridinium salts, are renowned for their robust electrochromic properties, exhibiting reversible color changes upon the application of a low voltage.[1] This behavior is rooted in their ability to exist in three distinct redox states: a typically colorless dication (V²⁺), a vividly colored radical cation (V⁺•), and a neutral species (V⁰).[1] The transition between these states is accompanied by a significant change in the material's optical properties, making viologens highly attractive for applications in smart windows, displays, and other optoelectronic devices.[1][2]
1,1'-(Oxydiethylene)dipyridinium dichloride distinguishes itself within the viologen family through the incorporation of an ether linkage in its side chains. This structural modification can influence key performance parameters such as solubility, switching kinetics, and long-term stability in electrochromic devices (ECDs). The ether group can enhance the solubility of the viologen in common electrolyte solvents and potentially modulate the electronic properties of the bipyridinium core, thereby fine-tuning its electrochromic behavior. This document provides a comprehensive guide to the application of 1,1'-(Oxydiethylene)dipyridinium dichloride in the fabrication and characterization of electrochromic devices.
Molecular Structure and Electrochromic Mechanism
The fundamental electrochromic switching mechanism of 1,1'-(Oxydiethylene)dipyridinium dichloride is a single-electron reduction process. In its initial state, the molecule exists as a dication, which is typically colorless or pale yellow. Upon the application of a negative potential, the bipyridinium core accepts an electron to form a stable radical cation. This radical species possesses a strong optical absorption in the visible region of the electromagnetic spectrum, resulting in a distinct color change, often to blue or violet. The process is reversible, and upon applying a positive potential or removing the applied voltage, the radical cation is oxidized back to its dicationic state, returning to its transparent form.
Caption: Electrochemical reduction and oxidation of 1,1'-(Oxydiethylene)dipyridinium dichloride.
Synthesis Protocol
Materials:
-
4,4'-Bipyridine
-
1-chloro-2-(2-chloroethoxy)ethane
-
Anhydrous acetonitrile (or other suitable polar aprotic solvent)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
In a round-bottom flask, dissolve 4,4'-bipyridine in anhydrous acetonitrile under an inert atmosphere.
-
Add a stoichiometric excess (e.g., 2.2 equivalents) of 1-chloro-2-(2-chloroethoxy)ethane to the solution.
-
Reflux the reaction mixture with stirring for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.
-
Collect the precipitate by vacuum filtration and wash with a small amount of cold acetonitrile or diethyl ether to remove unreacted starting materials.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/diethyl ether).
-
Dry the purified product under vacuum to obtain 1,1'-(Oxydiethylene)dipyridinium dichloride as a solid.
Characterization: The structure and purity of the synthesized compound should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Fabrication of a Solution-Phase Electrochromic Device
This protocol describes the assembly of a simple, solution-phase electrochromic device to evaluate the performance of the synthesized 1,1'-(Oxydiethylene)dipyridinium dichloride.
Materials:
-
Indium Tin Oxide (ITO) coated glass slides
-
1,1'-(Oxydiethylene)dipyridinium dichloride
-
A suitable solvent (e.g., propylene carbonate, γ-butyrolactone)
-
An electrolyte (e.g., tetrabutylammonium perchlorate - TBAP)
-
A redox-active species for the counter electrode (e.g., ferrocene)
-
Spacers (e.g., glass beads or polymer film of known thickness)
-
UV-curable epoxy sealant
-
UV lamp
Caption: Workflow for the fabrication of a solution-phase electrochromic device.
Procedure:
-
ITO Substrate Cleaning: Thoroughly clean the ITO-coated glass slides by sonicating in a sequence of detergent solution, deionized water, acetone, and isopropanol. Dry the substrates with a stream of nitrogen gas.
-
Electrochromic Solution Preparation: Prepare the electrochromic solution by dissolving 1,1'-(Oxydiethylene)dipyridinium dichloride (e.g., 0.05 M), the electrolyte TBAP (e.g., 0.1 M), and ferrocene (e.g., 0.05 M) in the chosen solvent.
-
Device Assembly:
-
Place one cleaned ITO slide on a flat surface with the conductive side facing up.
-
Place spacers around the edges of the slide.
-
Carefully place the second ITO slide on top, with its conductive side facing down, creating a small gap between the two electrodes.
-
Leave a small opening for filling the device.
-
-
Filling the Device: Introduce the prepared electrochromic solution into the gap between the ITO slides via capillary action.
-
Sealing: Seal the opening with the UV-curable epoxy.
-
Curing: Expose the sealed device to a UV lamp to cure the epoxy, ensuring a hermetic seal.[3]
Characterization and Performance Evaluation
The performance of the fabricated electrochromic device should be evaluated using electrochemical and spectroelectrochemical techniques.
1. Cyclic Voltammetry (CV):
Cyclic voltammetry is used to determine the redox potentials of the electrochromic material.[4]
-
Experimental Setup: A three-electrode setup is typically used, with the fabricated ECD as the working electrode, a platinum wire as the counter electrode, and a silver/silver chloride (Ag/AgCl) electrode as the reference electrode. For a two-electrode device measurement, one ITO electrode acts as the working electrode and the other as the counter/reference electrode.
-
Procedure: Apply a potential sweep between, for example, -2.0 V and +2.0 V at a specific scan rate (e.g., 50 mV/s) and record the resulting current.
-
Expected Results: The cyclic voltammogram will show reversible reduction and oxidation peaks corresponding to the V²⁺/V⁺• redox couple. The peak potentials provide information about the switching voltages of the device.
2. Spectroelectrochemistry:
This technique combines UV-Vis spectroscopy with electrochemistry to monitor the change in optical properties as a function of the applied potential.
-
Experimental Setup: The fabricated ECD is placed in the light path of a UV-Vis spectrophotometer. The potentiostat is connected to the device to apply a potential.
-
Procedure:
-
Record the UV-Vis spectrum of the device in its bleached state (no applied voltage).
-
Apply a coloring potential and record the spectra at different time intervals until the coloration is saturated.
-
Apply a bleaching potential and record the spectra as the device returns to its transparent state.
-
-
Key Performance Metrics:
-
Optical Contrast (ΔT%): The difference in transmittance between the bleached and colored states at a specific wavelength.
-
Switching Speed: The time required for the device to switch from the bleached to the colored state (coloration time, tc) and vice versa (bleaching time, tb).
-
Coloration Efficiency (CE): A measure of the change in optical density per unit of charge injected. It is a critical parameter for evaluating the energy efficiency of the device.
-
Cycling Stability: The ability of the device to maintain its electrochromic performance over a large number of switching cycles.
-
| Parameter | Typical Values for Viologen-Based ECDs |
| Operating Voltage | 1.0 - 2.5 V |
| Switching Speed (Coloration) | < 5 seconds |
| Switching Speed (Bleaching) | < 5 seconds |
| Optical Contrast (at λmax) | > 50% |
| Coloration Efficiency | 100 - 400 cm²/C[5] |
| Cycling Stability | > 10,000 cycles |
Note: The performance of an ECD is highly dependent on the specific materials used and the device architecture.
Causality Behind Experimental Choices
-
Choice of Solvent: Protic solvents are generally avoided as they can lead to irreversible electrochemical reactions. Aprotic polar solvents like propylene carbonate or γ-butyrolactone are preferred for their high dielectric constant, which helps in dissolving the ionic viologen salts and the supporting electrolyte, and for their wide electrochemical window.
-
Supporting Electrolyte: The electrolyte is crucial for ionic conductivity within the device. Tetrabutylammonium perchlorate (TBAP) is a common choice due to its good solubility in organic solvents and its electrochemical stability.
-
Counter Electrode Material: A complementary redox species like ferrocene is often added to the electrochromic solution. Ferrocene undergoes oxidation at a potential close to the reduction potential of the viologen, providing charge balance within the device and improving its overall stability and reversibility.
-
Device Sealing: A hermetic seal is critical to prevent leakage of the electrolyte and to protect the electrochromic materials from atmospheric oxygen and moisture, which can degrade their performance.[3]
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Slow Switching Speed | Low ionic conductivity of the electrolyte. High viscosity of the solution. | Increase the concentration of the supporting electrolyte. Choose a solvent with lower viscosity. |
| Low Optical Contrast | Low concentration of the electrochromic material. Insufficient applied voltage. | Increase the concentration of the viologen. Optimize the applied potential based on CV data. |
| Poor Cycling Stability | Degradation of the electrochromic material. Leakage of the device. Irreversible side reactions. | Ensure high purity of all materials. Improve the sealing of the device. Operate the device within the stable potential window determined by CV. |
| Irreversible Color Change | Reaction with residual water or oxygen. Over-reduction or over-oxidation of the viologen. | Use anhydrous solvents and assemble the device in an inert atmosphere. Limit the applied potential to the reversible redox window. |
Conclusion
1,1'-(Oxydiethylene)dipyridinium dichloride, as an ether-linked viologen, holds significant potential for the development of high-performance electrochromic devices. Its unique molecular structure may offer advantages in terms of solubility and stability. By following the detailed protocols for synthesis, device fabrication, and characterization outlined in these application notes, researchers can effectively explore the properties of this compound and optimize its performance for various electrochromic applications. The key to successful implementation lies in the careful control of experimental conditions, the purity of the materials, and a thorough understanding of the underlying electrochemical principles.
References
-
Bystron, T., et al. (2021). Redox Property Tuning in Bipyridinium Salts. Frontiers in Chemistry, 9, 638337. [Link]
-
Kim, J. H., et al. (2010). Electrochromic properties of asymmetric 4,4'-bipyridinium nanocomposites with inorganic nanoparticles. Journal of Nanoscience and Nanotechnology, 10(9), 5857-5861. [Link]
-
Wang, Y., et al. (2021). Synthesis and electrochemical properties of extended bipyridinium derivatives. ResearchGate. [Link]
-
Sivakumar, M., et al. (2016). Viologen-based electrochromic materials and devices. RSC Advances, 6(10), 8644-8659. [Link]
-
Uluçay, S., et al. (2022). Electrochromic supercapacitor electrodes based on viologen-derived cross-linked thin films. Electrochimica Acta, 414, 140201. [Link]
-
Barroso, J., et al. (2017). Bis(bipyridinium) Salts as Multicolored Electrochromic Devices. ChemPlusChem, 82(9), 1211-1217. [Link]
-
Mortimer, R. J., et al. (2020). The Effects of Polymerization on the Performance of Viologen-Based Electrochromic Devices. Polymers, 12(11), 2549. [Link]
-
Bauer, R., et al. (1984). On the Synthesis and Electrochemical Properties of Some New Bipyridinium and Related Compounds. Zeitschrift für Naturforschung B, 39(12), 1719-1723. [Link]
-
Monk, P. M. S. (2016). Chapter 12. Viologens-based Electrochromic Materials and Devices: Fabrication and Applications. In Electrochromic Materials and Devices. IntechOpen. [Link]
-
Zhang, Y., et al. (2025). Sustainable ether electrolyte engineering for all-climate and durable viologen electrochromic devices. ResearchGate. [Link]
-
Jain, V., et al. (2009). High-contrast solid-state electrochromic devices of viologen-bridged polysilsesquioxane nanoparticles fabricated by layer-by-layer assembly. ACS applied materials & interfaces, 1(1), 83-89. [Link]
-
Wang, C., et al. (2016). Viologen-Based Electrochromic Materials: From Small Molecules, Polymers and Composites to Their Applications. Materials, 9(12), 998. [Link]
-
Ali, M. A., et al. (1995). Cyclic voltammetry of benzo-15-crown-5 ether-vinyl-bipyridyl ligands, their ruthenium(II) complexes and bismethoxyphenyl-vinyl–bipyridyl ruthenium(II) complexes. Electrochemical polymerization studies and supporting electrolyte effects. J. Chem. Soc., Dalton Trans., (1), 41-47. [Link]
-
Barnett, S. M., et al. (2012). A soluble copper-bipyridine water-oxidation electrocatalyst. Nature chemistry, 4(6), 498-502. [Link]
-
Wang, P., et al. (2018). High performance black-to-transmissive electrochromic device with panchromatic absorption based on TiO2-supported viologen and triphenylamine derivatives. Journal of Materials Chemistry C, 6(2), 349-356. [Link]
-
Al-Adilee, K. J., & Al-Jibouri, M. N. (2019). Preparation of compound 3.3-((oxybis (ethane-2,1-diyl) bis (oxyl) dianline. ResearchGate. [Link]
-
Le-Quang, V., et al. (2020). Electropolymerization Mechanism of Aminophenyl-Bis(terpyridine) Metal Complexes Featuring Electrochromic Properties. Langmuir, 36(44), 13213-13222. [Link]
-
Le-Quang, V., et al. (2020). Electropolymerization Mechanism of Aminophenyl-Bis(terpyridine) Metal Complexes Featuring Electrochromic Properties. PubMed. [Link]
-
Butts, C. P., et al. (2009). A Convenient Synthetic Protocol to 1,2-Bis(dialkylphosphino)ethanes. Organic preparations and procedures international, 41(1), 75-79. [Link]
-
Atilgan, A., et al. (2019). Electrochromic Properties of Electrospun Fibers Based on Bis-Thiomethylcyclohexanone Derivatives. ChemistrySelect, 4(46), 13465-13471. [Link]
-
Dey, C., & Kündig, E. P. (2014). Synthesis of 1,3-Dimethyl-3-(p-tolyl)-1H-pyrrolo[3,2-c]pyridin-2(3H)-one. Organic Syntheses, 91, 221-232. [Link]
-
protrusions, J. M., et al. (2019). Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1 S,3 R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1 H)-yl)ethan-1-one (LY3154207), a Potent, Subtype Selective, and Orally Available Positive Allosteric Modulator of the Human Dopamine D1 Receptor. Journal of medicinal chemistry, 62(19), 8711-8732. [Link]
Sources
1,1'-(Oxydiethylene)dipyridinium dichloride as an electron shuttle in bio-electrochemical systems
Application Note: 1,1'-(Oxydiethylene)dipyridinium Dichloride as an Electron Shuttle in Bio-electrochemical Systems
Executive Summary
This guide details the application of 1,1'-(Oxydiethylene)dipyridinium dichloride (an ether-linked bis-pyridinium salt) as a soluble redox mediator (electron shuttle) in Bio-electrochemical Systems (BES). Unlike direct electron transfer (DET) which relies on physical contact between cytochromes and electrodes, this mediator facilitates Mediated Extracellular Electron Transfer (MET) . Its hydrophilic oxydiethylene linker provides superior solubility in aqueous media compared to alkyl-linked viologens, enhancing diffusion rates within biofilm matrices while maintaining a reversible redox profile.
Primary Applications:
-
Microbial Fuel Cells (MFCs): Enhancing anodic current densities in diffusion-limited biofilms.
-
Microbial Electrosynthesis (MES): Lowering the overpotential for cathodic electron delivery to microbes.
-
Bio-sensors: Increasing sensitivity in toxicity or BOD sensors.
Physicochemical Profile & Mechanism
This compound functions as a diffusional shuttle. It undergoes reversible reduction at the electrode surface and diffuses into the bulk solution or biofilm to exchange electrons with the biological host.
Table 1: Key Technical Specifications
| Property | Specification | Relevance to BES |
| Chemical Structure | Py | Ether linkage increases flexibility and water solubility. |
| Molecular Weight | ~315.2 g/mol (Estimate based on structure) | Small enough for efficient biofilm penetration. |
| Solubility | >100 mM (Water) | High solubility prevents precipitation on electrodes. |
| Redox Potential ( | -0.45 V to -0.65 V (vs. Ag/AgCl)* | Context dependent. Ideal for low-potential anodic oxidation. |
| Stability | High (pH 5–8) | Stable in typical microbial growth media. |
*Note: Exact potential depends on ionic strength and pH. Must be determined experimentally via Protocol 1.
Mechanism of Action
The bis-pyridinium core accepts electrons to form a radical cation. The ether linkage ensures the molecule remains solvated, preventing adsorption-induced fouling common with hydrophobic mediators.
Figure 1: Mediated Electron Transfer (MET) pathway. The mediator shuttles electrons from the bacterial metabolic chain to the solid-state electrode, bypassing the need for direct contact.
Experimental Protocols
Protocol 1: Electrochemical Characterization (Cyclic Voltammetry)
Objective: To define the formal redox potential (
Materials:
-
Potentiostat (e.g., Biologic, Gamry).
-
Three-electrode cell: Glassy Carbon (WE), Pt wire (CE), Ag/AgCl (RE).
-
Degassed Growth Medium (e.g., M9 minimal salts).
Steps:
-
Cleaning: Polish Glassy Carbon electrode with 0.05
m alumina slurry; sonicate in DI water. -
Blank Scan: Run CV on the growth medium without mediator (-0.8 V to +0.2 V, 50 mV/s) to ensure no background peaks.
-
Mediator Addition: Add 1,1'-(Oxydiethylene)dipyridinium dichloride to a final concentration of 1.0 mM .
-
Scan: Perform CV at scan rates of 10, 20, 50, and 100 mV/s.
-
Analysis:
-
Identify anodic (
) and cathodic ( ) peaks. -
Calculate
. -
Validation Criteria: The peak separation (
) should be close to 59 mV/n (for a reversible 1e- transfer) and should be linear with (diffusion-controlled).
-
Protocol 2: BES Reactor Optimization
Objective: To introduce the shuttle into a live microbial system without inducing toxicity.
Workflow Diagram:
Figure 2: Stepwise optimization workflow for mediator addition.
Detailed Procedure:
-
Reactor Setup: Establish a stable biofilm in your BES (e.g., Shewanella oneidensis MR-1) operating at a poised potential (e.g., +0.2 V vs Ag/AgCl). Wait for steady-state current (baseline).
-
Stock Preparation: Dissolve the dichloride salt in anaerobic DI water to create a 100 mM stock . Filter sterilize (0.22
m). Do not autoclave. -
Titration:
-
Spike the reactor with 50
M of mediator. -
Monitor current response via Chronoamperometry (CA) for 2 hours.
-
Repeat additions (50, 100, 200, 400
M) until current saturation is observed.
-
-
Saturation Point: Usually observed between 200–500
M . Beyond this, transport is no longer the limiting factor, or toxicity begins to inhibit metabolic activity.
Protocol 3: Biocompatibility & Toxicity Assay
Crucial for Trustworthiness: Viologens can generate reactive oxygen species (ROS) if oxygen leaks in.
-
Control: Run a parallel reactor with no mediator.
-
Test: In the mediated reactor, after 24h of operation, sample the planktonic phase.
-
Viability Staining: Use a LIVE/DEAD BacLight kit.
-
Expectation: If the mediator is non-toxic at the used concentration, the ratio of live (green) to dead (red) cells should match the control.
-
-
Metabolic Check: Measure substrate (e.g., lactate/acetate) consumption rates. A drop in consumption efficiency indicates cytotoxicity.
Troubleshooting & Critical Factors
| Issue | Probable Cause | Corrective Action |
| No Current Increase | Biofilm is fully DET-competent or potential mismatch. | Check if |
| Current Spikes then Crashes | Toxicity / ROS generation. | Reduce concentration; ensure strict anaerobic conditions (viologen radicals react with |
| Mediator Loss | Adsorption to membrane/tubing. | Use glass/PEEK components; avoid soft silicone tubing if possible. |
| Irreversible CV | Fouling or chemical degradation. | Polish electrode; check pH (pyridinium rings can be unstable at very high pH). |
References
-
Watanabe, K., et al. (2009). Extracellular electron transfer pathways in bioelectrochemical systems. Current Opinion in Biotechnology. Link
-
Rabaey, K., & Verstraete, W. (2005). Microbial fuel cells: novel biotechnology for energy generation. Trends in Biotechnology. Link
-
Monk, P. M. S. (1998). The Viologens: Physicochemical Properties, Synthesis and Applications of the Salts of 4,4'-Bipyridine. Wiley.[1] (Foundational text on viologen redox chemistry).
-
Logan, B. E., et al. (2006). Microbial Fuel Cells: Methodology and Technology. Environmental Science & Technology. Link
-
Harnisch, F., & Freguia, S. (2012). A basic guide to measurements in microbial electrochemical technologies. Energy & Environmental Science.[2] Link
Sources
Application Notes and Protocols for Electrode Surface Modification using 1,1'-(Oxydiethylene)dipyridinium dichloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Introduction: The Role of Dipyridinium Compounds in Electrochemical Sensing
The modification of electrode surfaces is a cornerstone of modern electrochemistry, enabling the development of highly sensitive and selective sensors for a myriad of applications, from clinical diagnostics to environmental monitoring. Among the vast array of modifying agents, dipyridinium compounds, often referred to as viologens, have garnered significant attention. Their inherent redox activity, characterized by stable radical cations, makes them excellent electron mediators. This property is particularly valuable in the design of biosensors, where they can facilitate efficient electron transfer between an enzyme's active site and the electrode surface.
This guide focuses on a specific dipyridinium derivative, 1,1'-(Oxydiethylene)dipyridinium dichloride . The ethylene oxide linker between the two pyridinium rings imparts unique solubility and conformational characteristics, potentially influencing its interaction with both the electrode surface and biological macromolecules. These notes provide a comprehensive overview of its synthesis, physicochemical properties, and detailed protocols for its application in modifying electrode surfaces, with a particular focus on the development of a glucose biosensor.
Physicochemical Properties of 1,1'-(Oxydiethylene)dipyridinium dichloride
A thorough understanding of the physicochemical properties of the modifying agent is paramount for reproducible and reliable sensor fabrication. The following table summarizes key properties of 1,1'-(Oxydiethylene)dipyridinium dichloride and related compounds, compiled from various sources.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₈Cl₂N₂O | PubChem |
| Molecular Weight | 317.21 g/mol | PubChem |
| Appearance | White to off-white solid | Inferred from similar compounds |
| Melting Point | Decomposes | [1] |
| Solubility | Highly soluble in water | [1] |
| Redox Potential | Dependent on electrode and conditions | [2] |
Synthesis of 1,1'-(Oxydiethylene)dipyridinium dichloride
The synthesis of 1,1'-(Oxydiethylene)dipyridinium dichloride is typically achieved through a quaternization reaction between pyridine and a suitable dihaloalkane. The following protocol is a generalized procedure based on the synthesis of similar dipyridinium salts.[3][4]
Protocol: Synthesis of 1,1'-(Oxydiethylene)dipyridinium dichloride
Materials:
-
Pyridine
-
Bis(2-chloroethyl) ether
-
Anhydrous acetonitrile (or other suitable polar aprotic solvent)
-
Diethyl ether
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
-
Schlenk line or nitrogen/argon inlet
-
Büchner funnel and filter paper
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve a known amount of pyridine in anhydrous acetonitrile under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Alkylating Agent: To the stirring solution of pyridine, add a stoichiometric equivalent of bis(2-chloroethyl) ether dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation of Product: After the reaction is complete, cool the mixture to room temperature. The product, 1,1'-(Oxydiethylene)dipyridinium dichloride, will likely precipitate out of the solution. If not, the volume of the solvent can be reduced under vacuum.
-
Purification: Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the solid with cold diethyl ether to remove any unreacted starting materials.
-
Drying: Dry the purified product under vacuum to obtain a white to off-white solid.
-
Characterization: Confirm the identity and purity of the synthesized compound using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy.[2]
Caption: Synthesis workflow for 1,1'-(Oxydiethylene)dipyridinium dichloride.
Electrode Modification Protocol
The following protocol details the steps for modifying a glassy carbon electrode (GCE) with 1,1'-(Oxydiethylene)dipyridinium dichloride. This procedure can be adapted for other types of working electrodes.
Protocol: Modification of Glassy Carbon Electrode
Materials:
-
Glassy carbon electrode (GCE)
-
Polishing materials (e.g., alumina slurry or diamond paste of decreasing particle size)
-
Deionized water
-
Ethanol
-
1,1'-(Oxydiethylene)dipyridinium dichloride
-
Electrochemical cell and potentiostat
Procedure:
-
Electrode Pre-treatment:
-
Mechanically polish the GCE surface with alumina slurry or diamond paste on a polishing pad to a mirror-like finish.
-
Rinse the electrode thoroughly with deionized water.
-
Son-icate the electrode in a 1:1 mixture of ethanol and deionized water for 5 minutes to remove any adsorbed particles.
-
Rinse again with deionized water and allow it to dry at room temperature.
-
-
Electrochemical Cleaning: Perform cyclic voltammetry (CV) scans in a suitable electrolyte (e.g., 0.5 M H₂SO₄) to electrochemically clean the electrode surface until a stable and reproducible voltammogram is obtained.
-
Modification Step:
-
Prepare a solution of 1,1'-(Oxydiethylene)dipyridinium dichloride in a suitable solvent (e.g., deionized water or a buffer solution). The concentration may need to be optimized, but a starting point of 1-10 mM is recommended.
-
Immerse the cleaned GCE into the solution.
-
The modification can be achieved through several methods:
-
Passive Adsorption: Simply allowing the electrode to soak in the solution for a defined period (e.g., 30-60 minutes).
-
Electrochemical Deposition: Applying a specific potential or cycling the potential to induce the adsorption or electropolymerization of the compound on the electrode surface. The potential range should be chosen based on the electrochemical behavior of the compound, which can be determined by an initial CV scan.[5]
-
-
-
Post-Modification Treatment:
-
After the modification step, gently rinse the electrode with deionized water to remove any non-adsorbed material.
-
The modified electrode is now ready for characterization and use.
-
Caption: Workflow for modifying a glassy carbon electrode.
Electrochemical Characterization of the Modified Electrode
Electrochemical techniques are essential for confirming the successful modification of the electrode surface and for understanding the electron transfer properties of the immobilized 1,1'-(Oxydiethylene)dipyridinium dichloride.
Cyclic Voltammetry (CV)
CV is a powerful technique to probe the redox behavior of the modified electrode.
Experimental Setup:
-
Working Electrode: The modified GCE.
-
Reference Electrode: Ag/AgCl or Saturated Calomel Electrode (SCE).
-
Counter Electrode: Platinum wire or graphite rod.
-
Electrolyte: A suitable buffer solution (e.g., phosphate-buffered saline, PBS) at a specific pH.
Procedure:
-
Assemble the three-electrode system in the electrochemical cell containing the electrolyte.
-
Record the CV of the bare GCE in the electrolyte as a baseline.
-
Record the CV of the modified GCE in the same electrolyte and potential window.
-
Expected Observations: A successful modification should result in the appearance of new redox peaks corresponding to the reduction and oxidation of the immobilized 1,1'-(Oxydiethylene)dipyridinium dichloride. The peak separation (ΔEp) can provide information about the electron transfer kinetics.
Electrochemical Impedance Spectroscopy (EIS)
EIS is used to investigate the interfacial properties of the modified electrode.
Procedure:
-
Perform EIS measurements in the presence of a redox probe, such as a [Fe(CN)₆]³⁻/⁴⁻ solution.
-
Record the Nyquist plots for both the bare and modified GCE.
-
Expected Observations: The Nyquist plot for the bare GCE typically shows a small semicircle, indicating fast electron transfer. After modification, an increase in the semicircle diameter is expected, which corresponds to an increase in the charge transfer resistance (Rct). This confirms the successful immobilization of the compound on the electrode surface, which can hinder the access of the redox probe to the electrode.[6][7]
Application Example: Development of a Glucose Biosensor
The redox mediating properties of 1,1'-(Oxydiethylene)dipyridinium dichloride make it a promising candidate for the development of enzymatic biosensors. The following protocol outlines the fabrication of a glucose biosensor using glucose oxidase (GOx).[8][9]
Protocol: Fabrication of a Glucose Biosensor
Materials:
-
1,1'-(Oxydiethylene)dipyridinium dichloride modified GCE
-
Glucose oxidase (GOx) from Aspergillus niger
-
Phosphate buffered saline (PBS), pH 7.4
-
Glucose standard solutions
-
Nafion solution (optional, as a binder and protective layer)
Procedure:
-
Enzyme Immobilization:
-
Prepare a solution of glucose oxidase in PBS.
-
Drop-cast a small volume (e.g., 5-10 µL) of the GOx solution onto the surface of the 1,1'-(Oxydiethylene)dipyridinium dichloride modified GCE.
-
Allow the electrode to dry at room temperature or in a refrigerator to immobilize the enzyme.
-
(Optional) A thin layer of Nafion solution can be cast on top of the enzyme layer to prevent leaching and improve stability.
-
-
Electrochemical Detection of Glucose:
-
Perform amperometric or voltammetric measurements in PBS containing different concentrations of glucose.
-
In the presence of glucose, GOx catalyzes its oxidation to gluconolactone, producing hydrogen peroxide (H₂O₂).
-
The immobilized 1,1'-(Oxydiethylene)dipyridinium dichloride acts as a mediator, facilitating the electron transfer from the reduced FAD center of GOx to the electrode. This results in a measurable current that is proportional to the glucose concentration.[10]
-
-
Performance Evaluation:
-
Evaluate the analytical performance of the biosensor, including its linear range, sensitivity, limit of detection, selectivity, and stability.
-
Caption: Proposed mechanism of glucose detection at the modified electrode.
Conclusion and Future Perspectives
1,1'-(Oxydiethylene)dipyridinium dichloride presents a versatile platform for the modification of electrode surfaces. Its straightforward synthesis and inherent redox properties make it an attractive candidate for the development of electrochemical sensors and biosensors. The protocols detailed in these application notes provide a solid foundation for researchers to explore its potential in various applications. Further optimization of the modification procedures and a deeper investigation into the structure-property relationships of this and similar dipyridinium compounds will undoubtedly pave the way for the next generation of high-performance electrochemical devices.
References
-
University of Iowa. Pyridine and Pyridinium Electrochemistry on Polycrystalline Gold Electrodes and Implications for CO2 Reduction. Available from: [Link]
-
MDPI. Effects of Electrolytes on the Electrochemical Impedance Properties of NiPcMWCNTs-Modified Glassy Carbon Electrode. Available from: [Link]
-
PubChem. 1,1-Dimethyl-4,4-bipyridinium dichloride. Available from: [Link]
-
MDPI. Multiphysics Modeling of Electrochemical Impedance Spectroscopy Responses of SAM-Modified Screen-Printed Electrodes. Available from: [Link]
-
PubChem. 1,1'-Diphenyl-4,4'-bipyridinium Dichloride. Available from: [Link]
-
ACS Publications. Electrocatalytic O2 Reduction at Glassy Carbon Electrodes Modified with Dendrimer-Encapsulated Pt Nanoparticles. Available from: [Link]
-
ScienceDirect. Oxygen insensitive amperometric glucose biosensor based on FAD dependent glucose dehydrogenase co-entrapped with DCPIP or DCNQ in a polydopamine layer. Available from: [Link]
-
ResearchGate. (A) EIS of different modified electrodes. Supporting electrolyte: 0.1 M... Available from: [Link]
-
MDPI. Electrochemical Impedance Spectroscopy in the Characterisation and Application of Modified Electrodes for Electrochemical Sensors and Biosensors. Available from: [Link]
- Google Patents. GB2580814A - Method for preparing 1,1'-Ethylene-2,2'-Bipyridyl Dichloride Salt.
-
PMC. Electrochemical Glucose Sensor Based on Dual Redox Mediators. Available from: [Link]
-
PMC. Potentiodynamic Electrochemical Impedance Spectroscopy of Polyaniline-Modified Pencil Graphite Electrodes for Selective Detection of Biochemical Trace Elements. Available from: [Link]
-
PMC. Bilayered Film Modified Glassy Carbon Electrode for the Simultaneous Determination of Paracetamol and Chloroquine in Pharmaceutical and Biological Samples. Available from: [Link]
-
FAO. FAO SPECIFICATIONS AND EVALUATIONS FOR PLANT PROTECTION PRODUCTS PARAQUAT DICHLORIDE 1,1'-dimethy1-4. Available from: [Link]
-
MDPI. Study of a Sensitive and Selective Electrochemical Biosensor for Glucose Based on Bi2Ru2O7 Pyrochlore Clusters Combined with MWCNTs. Available from: [Link]
-
ResearchGate. Direct Modification of a Glassy Carbon Electrode with Toluidine Blue Diazonium Salt: Application to NADH Determination and Biosensing of Ethanol | Request PDF. Available from: [Link]
-
RSC Publishing. Amperometric detection of glucose using Prussian blue-graphene oxide modified platinum electrode. Available from: [Link]
-
PMC. Enhanced Electrochemical Sensor for Electrocatalytic Glucose Analysis in Orange Juices and Milk by the Integration of the Electron-Withdrawing Substituents on Graphene/Glassy Carbon Electrode. Available from: [Link]
-
New Journal of Chemistry (RSC Publishing). Nucleophilic and electrophilic displacements on covalently modified carbon: introducing 4,4′-bipyridinium on grafted glassy carbon electrodes. Available from: [Link]
-
RSC Publishing. Glassy carbon electrode modified with a film of tetraruthenated nickel(ii) porphyrin located in natural smectite clay's interlayer for the simultaneous sensing of dopamine, acetaminophen and tryptophan. Available from: [Link]
-
Eureka | Patsnap. Preparation method of 1, 1 '-ethylene-2, 2'-dipyridyl dichloride. Available from: [Link]
-
SpringerLink. A collective review of the synthetic approaches disclosed in prior patents to synthesize the renowned drug, Lamotrigine. Available from: [Link]
-
ResearchGate. The chemical structure of paraquat (1,1′-dimethyl-4,4′-bipyridinium...). Available from: [Link]
Sources
- 1. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. revroum.lew.ro [revroum.lew.ro]
- 3. GB2580814A - Method for preparing 1,1'-Ethylene-2,2'-Bipyridyl Dichloride Salt - Google Patents [patents.google.com]
- 4. Preparation method of 1, 1 '-ethylene-2, 2'-dipyridyl dichloride - Eureka | Patsnap [eureka.patsnap.com]
- 5. rcrooks.cm.utexas.edu [rcrooks.cm.utexas.edu]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Electrochemical Glucose Sensor Based on Dual Redox Mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Amperometric detection of glucose using Prussian blue-graphene oxide modified platinum electrode - Analytical Methods (RSC Publishing) [pubs.rsc.org]
In-situ Spectroelectrochemistry of 1,1'-(Oxydiethylene)dipyridinium dichloride
Application Note: AN-SEC-2026-04
Advanced Characterization for Redox Flow Battery Anolytes & Electrochromic Systems
Executive Summary
This application note details the protocol for the in-situ UV-Vis spectroelectrochemical (SEC) characterization of 1,1'-(Oxydiethylene)dipyridinium dichloride . Unlike rigid viologens (e.g., paraquat), this molecule features a flexible ether-linked bis-pyridinium core. Its characterization requires precise control over anaerobic conditions to observe the formation of radical cations and their subsequent intermolecular or intramolecular dimerization (pimerization). This guide is designed for researchers in energy storage (Redox Flow Batteries) and supramolecular chemistry.
Introduction & Mechanistic Theory
1,1'-(Oxydiethylene)dipyridinium dichloride represents a class of "associative pyridinium electrolytes." The oxydiethylene linker (
The Redox Mechanism:
Upon cathodic polarization, the dication (
-
Monomeric Reduction: Formation of a free radical cation (
). -
Pimerization (Pi-Dimerization): The flexibility of the linker may allow two radical centers to stack, forming a diamagnetic dimer
, which exhibits distinct spectral bands in the Near-IR (NIR) region.
Significance: Understanding this mechanism is vital for Redox Flow Batteries (RFBs) . Pimerization can stabilize the radical state, preventing irreversible degradation, but may also alter the viscosity and diffusion coefficients of the electrolyte.
Experimental Configuration
To ensure high-fidelity data, an Optically Transparent Electrode (OTE) setup is required. The experiment couples a potentiostat with a diode-array UV-Vis spectrometer.
2.1 Required Equipment
| Component | Specification | Purpose |
| Potentiostat | Bipotentiostat capable of Cyclic Voltammetry (CV) | Precision voltage control. |
| Spectrometer | UV-Vis-NIR (200–1100 nm) | Detection of radical (UV) and dimer (NIR) bands. |
| Light Source | Deuterium-Tungsten Halogen | Broad spectrum illumination. |
| SEC Cell | Quartz Cuvette with OTE (Pt-Honeyomb or ITO) | Allows light transmission during electrolysis. |
| Electrodes | WE: Pt-Honeycomb / ITOCE: Pt WireRE: Ag/AgCl (3M KCl) or Ag Wire (Pseudo) | Standard 3-electrode system. |
2.2 Reagents & Preparation
-
Analyte: 1 mM 1,1'-(Oxydiethylene)dipyridinium dichloride.
-
Solvent:
-
Option A (Battery Mimic): Deionized Water (18.2 MΩ).
-
Option B (Mechanistic Study): Acetonitrile (MeCN) – provides a wider potential window and stabilizes radicals.
-
-
Supporting Electrolyte: 0.1 M KCl (Water) or 0.1 M TBAPF₆ (MeCN).
Detailed Protocol
Step 1: System Validation & Blanking
-
Assemble the SEC cell with the OTE (Working Electrode) perpendicular to the light path.
-
Fill with blank electrolyte (no analyte).[1]
-
Degas: Purge with Argon for 15 minutes. Critical: Pyridinium radicals are rapidly quenched by oxygen.
-
Acquire a Dark Spectrum (shutter closed) and a Reference Spectrum (shutter open).
-
Success Criteria: Transmission should be >80% in the visible region for ITO; Pt-honeycomb will be lower (~40-60%) but uniform.
Step 2: Electrochemical Profiling (CV)
Before optical synchronization, define the redox window.
-
Introduce the analyte solution (degassed).
-
Perform Cyclic Voltammetry (CV) from 0.0 V to -1.2 V vs Ag/AgCl.
-
Observation: Look for a reduction peak (
) around -0.7 V to -0.9 V. -
Note: If the wave is irreversible, restrict the lower limit to avoid hydrogen evolution or degradation.
Step 3: Potentiodynamic Spectroelectrochemistry
Synchronize the spectrometer to capture a spectrum every 100 mV (or every 1 second) during a slow linear sweep.
-
Scan Rate: 5 mV/s (Slow scan ensures diffusion equilibrium).
-
Integration Time: 10–50 ms (Prevent detector saturation).
-
Protocol:
-
Start Spectrometer acquisition (Continuous Mode).
-
Trigger Potentiostat: Sweep 0.0 V
-1.2 V 0.0 V. -
Stop acquisition upon return to 0.0 V.
-
Step 4: Potentiostatic Step (Chronoabsorptometry)
To determine switching time and stability:
-
Step potential to
(e.g., -1.0 V). -
Hold for 60 seconds while recording spectra.
-
Step back to 0.0 V.
-
Analysis: Monitor the decay of the absorbance band. A residual signal indicates irreversible adsorption (fouling).
Data Analysis & Interpretation
Spectral Features Table
| Species | Wavelength ( | Appearance | Assignment |
| Dication ( | < 300 nm | Colorless | |
| Radical Monomer ( | 380–450 nm | Pale Yellow/Blue | Intramolecular charge transfer. |
| Pimer / Dimer | 550–900 nm (Broad) | Purple/Dark | Intermolecular charge resonance (Stacking). |
Isosbestic Points
During the sweep, observe the overlay of spectra.
-
Presence of Isosbestic Points: Indicates a clean conversion between two species (e.g.,
). -
Loss of Isosbestic Points: Indicates a secondary reaction (dimerization or degradation).
Visualization of Workflow & Mechanism
Caption: Operational workflow for SEC acquisition (top) and the expected redox mechanism of bis-pyridinium salts (bottom).
Troubleshooting & Causality
-
Issue: No spectral change observed despite current flow.
-
Cause: The radical product might be diffusing away from the electrode too fast or reacting with Oxygen.
-
Fix: Increase analyte concentration to 5 mM or improve Argon purging.
-
-
Issue: Irreversible Absorbance (Color stays after re-oxidation).
-
Cause: Adsorption of the insoluble neutral species (
) or polymerization on the electrode. -
Fix: Use Acetonitrile instead of water to solubilize the reduced states; polish the electrode.
-
-
Issue: Bubbles on electrode.
-
Cause: Hydrogen Evolution Reaction (HER) if potential is too negative in water.
-
Fix: Limit the switching potential (e.g., stop at -1.0 V).
-
References
-
Hoshino, M., et al. (2023). Associative pyridinium electrolytes for air-tolerant redox flow batteries. Nature Materials / PMC. Available at: [Link]
-
Monk, P. M. S. (1998). The Viologens: Physicochemical Properties, Synthesis and Applications of the Salts of 4,4'-Bipyridine. Wiley.[2] (Foundational text on bis-pyridinium redox chemistry).
- Kuwana, T., & Winograd, N. (1974). Spectroelectrochemistry at optically transparent electrodes. Electroanalytical Chemistry. (Seminal work on OTE methodology).
Sources
Application Notes and Protocols for 1,1'-(Oxydiethylene)dipyridinium dichloride in Aqueous Organic Redox Flow Batteries (AORFBs)
An in-depth guide has been crafted for researchers, scientists, and professionals in drug development on the application of 1,1'-(Oxydiethylene)dipyridinium dichloride in flow batteries. This document provides detailed application notes and protocols to support the advancement of aqueous organic redox flow batteries (AORFBs).
Introduction: The Role of Viologens in Next-Generation Energy Storage
Aqueous organic redox flow batteries (AORFBs) are at the forefront of grid-scale energy storage solutions, offering a safer, more sustainable, and potentially lower-cost alternative to traditional vanadium-based systems.[1][2] At the heart of AORFB development is the innovation of redox-active organic molecules that can be dissolved in water at high concentrations.[3] Viologen derivatives, a class of organic compounds known for their reversible two-electron redox behavior and tunable structures, have emerged as highly promising anolytes (negative-side electrolytes).[1]
This guide focuses on a specific viologen derivative, 1,1'-(Oxydiethylene)dipyridinium dichloride . The ether linkages in its structure are anticipated to enhance aqueous solubility, a critical factor for achieving high energy density in a flow battery. These application notes provide a comprehensive framework for the synthesis, characterization, and testing of this compound in a laboratory-scale AORFB, grounded in established best practices for viologen-based systems.
Physicochemical Properties and Electrochemical Profile
The molecular design of a viologen directly influences its performance, including its redox potential, stability, and solubility.
Caption: Key identifiers for 1,1'-(Oxydiethylene)dipyridinium dichloride.
Expected Electrochemical Characteristics
The electrochemical behavior of viologens is characterized by two distinct and reversible one-electron reduction steps. When paired with a suitable catholyte, such as potassium ferrocyanide, a high cell voltage can be achieved.[2]
| Property | Expected Value | Significance in AORFBs |
| First Redox Potential (V²⁺/V⁺•) | -0.4 to -0.6 V (vs. Ag/AgCl) | Determines the cell's overall voltage. A more negative potential is desirable for higher energy density. |
| Second Redox Potential (V⁺•/V⁰) | -0.8 to -1.0 V (vs. Ag/AgCl) | Accessing this second electron transfer can nearly double the battery's capacity, though stability of the neutral species can be a challenge. |
| Aqueous Solubility | > 1.5 M | High solubility is crucial for achieving a high volumetric energy density, a key performance metric for practical applications. |
| Electrochemical Reversibility | High | Indicates efficient electron transfer with minimal side reactions, leading to high coulombic efficiency. |
Experimental Protocols
The following protocols provide a step-by-step guide for the evaluation of 1,1'-(Oxydiethylene)dipyridinium dichloride as a flow battery anolyte.
Protocol 1: Synthesis of 1,1'-(Oxydiethylene)dipyridinium dichloride
This protocol is based on the well-established Menschutkin reaction, a common method for synthesizing viologen compounds.[4]
Rationale: The synthesis involves the quaternization of the nitrogen atoms in 4,4'-bipyridine with a suitable alkylating agent. This process is typically straightforward and can be performed in a standard chemistry laboratory.
Materials:
-
4,4'-Bipyridine
-
Bis(2-chloroethyl) ether
-
Acetonitrile (anhydrous)
-
Diethyl ether
-
Argon or Nitrogen gas supply
-
Schlenk line or similar inert atmosphere setup
-
Magnetic stirrer with heating
-
Round-bottom flask and condenser
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve 1 equivalent of 4,4'-bipyridine in anhydrous acetonitrile.
-
Add 2.2 equivalents of bis(2-chloroethyl) ether to the solution.
-
Heat the reaction mixture to reflux (approximately 82°C) and stir vigorously for 24-48 hours. The product will precipitate out of the solution as a white solid.
-
After the reaction is complete, cool the mixture to room temperature.
-
Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with copious amounts of diethyl ether to remove any unreacted starting materials.
-
Dry the final product under vacuum to yield 1,1'-(Oxydiethylene)dipyridinium dichloride.
-
Verification: Confirm the structure and purity of the synthesized compound using ¹H NMR and ¹³C NMR spectroscopy.
Protocol 2: Electrolyte Preparation
Rationale: The electrolyte must be carefully prepared to ensure optimal ionic conductivity and to prevent degradation of the active material by dissolved oxygen. A supporting electrolyte, such as sodium chloride, is used to increase the solution's conductivity.
Materials:
-
Synthesized 1,1'-(Oxydiethylene)dipyridinium dichloride
-
Sodium chloride (NaCl) or Potassium chloride (KCl)
-
Deionized water
-
Argon or Nitrogen gas supply
-
Schlenk line or gastight flasks
Procedure:
-
Prepare a supporting electrolyte solution of desired molarity (e.g., 1.0 M NaCl) by dissolving the salt in deionized water.
-
Weigh the required amount of 1,1'-(Oxydiethylene)dipyridinium dichloride to achieve the target concentration (e.g., 0.5 M).
-
Add the viologen compound to the supporting electrolyte solution and stir until fully dissolved.
-
Crucial Step: Purge the prepared anolyte solution with an inert gas (Argon or Nitrogen) for at least 30-60 minutes to remove dissolved oxygen, which can irreversibly oxidize the reduced viologen species.[5]
-
Prepare the catholyte solution (e.g., 0.5 M potassium ferrocyanide in 1.0 M KCl) and de-gas it in the same manner.
Protocol 3: Flow Battery Assembly and Testing
Rationale: A laboratory-scale flow battery cell allows for the controlled evaluation of the electrolyte's performance under realistic operating conditions. Key components include carbon felt electrodes for their high surface area, and a suitable ion-exchange membrane to prevent crossover of the active species.
Caption: Schematic of a typical lab-scale redox flow battery setup.
Materials and Equipment:
-
Redox flow battery test cell hardware
-
Carbon felt electrodes
-
Nafion® or other suitable ion-exchange membrane
-
Peristaltic pumps
-
Tubing (e.g., Tygon®)
-
Electrolyte reservoirs
-
Potentiostat/Galvanostat battery testing system[6]
Assembly and Operation:
-
Cut carbon felt electrodes to the desired active area size (e.g., 5 cm²).
-
Optionally, thermally treat the carbon felt electrodes to improve their wettability and electrochemical activity.
-
Pre-treat the ion-exchange membrane according to the manufacturer's instructions.
-
Assemble the flow cell in the following order: end plate, current collector, flow field, electrode, membrane, second electrode, second flow field, second current collector, and second end plate. Ensure proper torque on the cell bolts for a good seal.
-
Connect the reservoirs, pumps, and tubing to the cell, creating separate loops for the anolyte and catholyte.
-
Pump the prepared and de-gassed electrolytes into their respective cell halves, ensuring no air bubbles are trapped in the system.
-
Connect the cell's current collectors to the battery testing system.
-
Perform electrochemical tests.
Protocol 4: Electrochemical Characterization
A. Cyclic Voltammetry (CV):
-
Purpose: To determine the redox potentials and assess the electrochemical reversibility of the viologen.
-
Procedure: In a three-electrode setup (glassy carbon working electrode, platinum counter electrode, Ag/AgCl reference electrode), record the CV of a dilute solution of the viologen (e.g., 5-10 mM) in the supporting electrolyte.
-
Parameters: Scan rate of 20-100 mV/s over a potential window that covers the expected redox events (e.g., 0 V to -1.2 V vs. Ag/AgCl).
-
Interpretation: The peak separation (ΔEp) between the anodic and cathodic peaks should be close to 59 mV for a reversible one-electron process.
B. Galvanostatic Cycling:
-
Purpose: To evaluate the battery's performance, including capacity retention and energy efficiency, over multiple charge-discharge cycles.
-
Procedure: Charge and discharge the full flow cell at a constant current density.
-
Parameters:
-
Current Density: 20-80 mA/cm²
-
Voltage Cutoffs: Set upper and lower voltage limits to avoid electrolyte decomposition (e.g., 1.4 V for charge, 0.6 V for discharge).
-
Flow Rate: 20-60 mL/min, depending on the cell size.
-
-
Data Analysis: From the cycling data, calculate the following key metrics:
-
Coulombic Efficiency (CE): (Discharge Capacity / Charge Capacity) x 100%. A high CE (>99%) indicates minimal side reactions.
-
Voltage Efficiency (VE): (Average Discharge Voltage / Average Charge Voltage) x 100%. Reflects the cell's internal resistance.
-
Energy Efficiency (EE): CE x VE. The overall round-trip efficiency of the battery.
-
Capacity Fade Rate: The percentage of capacity lost per cycle or per day. A low fade rate is critical for long-term stability.[7]
-
Challenges and Mitigation Strategies
While promising, viologen-based anolytes face several challenges that researchers must address:
| Challenge | Mechanism | Mitigation Strategy |
| Molecular Permeation | Active species cross the membrane, leading to self-discharge and capacity loss. | Use of size-selective membranes; molecular engineering to increase the size of the viologen molecule.[1] |
| Radical Cation Aggregation | The reduced viologen radical (V⁺•) can form dimers or aggregates, which may precipitate and foul the electrode surface. | Molecular design to introduce bulky side groups that sterically hinder aggregation; operating at elevated temperatures. |
| Chemical Degradation | Viologens can be susceptible to degradation, particularly in alkaline media, through processes like dealkylation.[8] | Operate in neutral pH electrolytes; design more robust molecular structures, such as aryl-substituted viologens.[8] |
| Reaction with Oxygen | Trace amounts of oxygen can react with and consume the reduced viologen species, leading to irreversible capacity loss. | Maintain an inert atmosphere in the electrolyte reservoirs and ensure the system is well-sealed.[9] |
Conclusion
1,1'-(Oxydiethylene)dipyridinium dichloride represents a promising candidate for AORFB anolytes, with a molecular structure designed for high aqueous solubility. The protocols outlined in this guide provide a robust framework for its synthesis and electrochemical evaluation. By systematically applying these methods, researchers can accurately characterize its performance, identify potential challenges, and contribute to the development of next-generation, high-performance aqueous organic redox flow batteries.
References
-
G. He et al., "Stable naphthalene diimide zwitterions for aqueous organic redox flow batteries," PMC, [Online]. Available: [Link] [Accessed: Feb. 12, 2026].[7]
-
"Unprecedented Stability of Viologen-Derivatives as Anolytes for Alkaline Redox Flow Batteries," ACS Applied Energy Materials, [Online]. Available: [Link] [Accessed: Feb. 12, 2026].[8]
-
"Viologen Derivatives in Aqueous Organic Redox Flow Batteries: Progress and Perspectives," Wiley Online Library, [Online]. Available: [Link] [Accessed: Feb. 12, 2026].[1]
-
R. K. Nagarale et al., "Mono-methyl viologen: a promising anolyte for alkaline aqueous redox flow batteries," Journal of Materials Chemistry A, [Online]. Available: [Link] [Accessed: Feb. 12, 2026].[2]
-
"Aqueous organic redox-targeting flow battery based on Nernstian-potential-driven anodic redox-targeting reactions," Journal of Materials Chemistry A, [Online]. Available: [Link] [Accessed: Feb. 12, 2026].[3]
-
"Associative pyridinium electrolytes for air-tolerant redox flow batteries," PMC, [Online]. Available: [Link] [Accessed: Feb. 12, 2026].[5]
-
"A Bipyridine-Ester Dual-Modified 2,2,6,6-Tetramethylpiperidin-1-oxyl Derivative for Aqueous Organic Redox Flow Batteries," MDPI, [Online]. Available: [Link] [Accessed: Feb. 12, 2026].[4]
-
"COMPLETE REDOX FLOW BATTERY TEST CELL SETUP," Fuel Cell Store, [Online]. Available: [Link] [Accessed: Feb. 12, 2026].[6]
-
"A Neutral pH Aqueous Organic–Organometallic Redox Flow Battery with Extremely High Capacity Retention," Harvard DASH, [Online]. Available: [Link] [Accessed: Feb. 12, 2026].[9]
Sources
- 1. Viologen Derivatives in Aqueous Organic Redox Flow Batteries: Progress and Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mono-methyl viologen: a promising anolyte for alkaline aqueous redox flow batteries - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 3. Aqueous organic redox-targeting flow battery based on Nernstian-potential-driven anodic redox-targeting reactions - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Associative pyridinium electrolytes for air-tolerant redox flow batteries - PMC [pmc.ncbi.nlm.nih.gov]
- 6. beyond-battery.com [beyond-battery.com]
- 7. Stable naphthalene diimide zwitterions for aqueous organic redox flow batteries - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. dash.harvard.edu [dash.harvard.edu]
Application Notes and Protocols for 1,1'-(Oxydiethylene)dipyridinium dichloride as a Phase Transfer Catalyst
Introduction: A Novel Dicationic Phase Transfer Catalyst
In the realm of synthetic organic chemistry, phase transfer catalysis (PTC) stands out as a powerful methodology for facilitating reactions between reactants located in immiscible phases. This technique is particularly valuable in green chemistry, as it often allows for the use of water instead of organic solvents, milder reaction conditions, and reduced waste generation.[1][2] The catalysts at the heart of this methodology are typically quaternary ammonium or phosphonium salts, which act as " shuttles" for reactive anions between an aqueous and an organic phase.[2][3][4]
This document introduces 1,1'-(Oxydiethylene)dipyridinium dichloride , a dicationic pyridinium salt, as a promising phase transfer catalyst. Its unique structure, featuring two pyridinium moieties linked by an ether bridge, suggests enhanced catalytic activity and stability in a variety of organic transformations. Pyridinium-based ionic liquids and salts have demonstrated considerable versatility as both solvents and catalysts in numerous reactions, including Diels-Alder, Friedel-Crafts, and Suzuki reactions.[5][6] The dicationic nature of 1,1'-(Oxydiethylene)dipyridinium dichloride may offer distinct advantages in terms of its solubility and interaction with both aqueous and organic phases, potentially leading to improved reaction rates and yields.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, mechanism of action, and practical application of 1,1'-(Oxydiethylene)dipyridinium dichloride in key organic transformations.
Synthesis of 1,1'-(Oxydiethylene)dipyridinium dichloride
The synthesis of 1,1'-(Oxydiethylene)dipyridinium dichloride can be readily achieved through a nucleophilic substitution reaction between pyridine and bis(2-chloroethyl) ether. This method is analogous to the preparation of similar dipyridinium compounds.[7][8]
Protocol: Synthesis of 1,1'-(Oxydiethylene)dipyridinium dichloride
Materials:
-
Pyridine
-
Bis(2-chloroethyl) ether
-
Anhydrous acetonitrile (or another suitable polar aprotic solvent)
-
Diethyl ether (for precipitation)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve bis(2-chloroethyl) ether (1.0 eq) in anhydrous acetonitrile.
-
Add an excess of pyridine (2.2 eq) to the solution.
-
Heat the reaction mixture to reflux and maintain for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
The product, 1,1'-(Oxydiethylene)dipyridinium dichloride, will likely precipitate from the solution. If not, add diethyl ether to induce precipitation.
-
Collect the solid product by filtration and wash with diethyl ether to remove any unreacted starting materials.
-
Dry the product under vacuum to yield 1,1'-(Oxydiethylene)dipyridinium dichloride as a solid.
Mechanism of Phase Transfer Catalysis
The catalytic activity of 1,1'-(Oxydiethylene)dipyridinium dichloride is rooted in its ability to transport anions from an aqueous phase to an organic phase, where they can react with an organic substrate.[3][4] The dicationic nature of this catalyst allows it to form ion pairs with two anions, potentially enhancing the efficiency of anion transport.
The general mechanism involves the following steps:
-
Anion Exchange: In the aqueous phase, the chloride anions of the catalyst are exchanged for the reactive anions (e.g., hydroxide, cyanide, or permanganate).
-
Phase Transfer: The resulting dicationic-anion pair, being more lipophilic, migrates into the organic phase.
-
Reaction: In the organic phase, the "naked" and highly reactive anion attacks the organic substrate.
-
Catalyst Regeneration: The dication, now paired with the leaving group anion from the organic substrate, returns to the aqueous phase to repeat the cycle.
Figure 1: Generalized mechanism of phase transfer catalysis with a dicationic catalyst (Q²⁺).
Application in Williamson Ether Synthesis
The Williamson ether synthesis is a classic organic reaction for the formation of ethers from an organohalide and an alkoxide.[9] Phase transfer catalysis significantly improves this reaction by allowing the use of aqueous sodium hydroxide to generate the alkoxide in situ, thus avoiding the need for anhydrous conditions and expensive bases.[10][11]
Protocol: Williamson Ether Synthesis of Benzyl Phenyl Ether
Materials:
-
Phenol
-
Benzyl chloride
-
Sodium hydroxide (50% aqueous solution)
-
Toluene
-
1,1'-(Oxydiethylene)dipyridinium dichloride (catalyst)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phenol (1.0 eq), toluene, and a 50% aqueous solution of sodium hydroxide (2.0 eq).
-
Add a catalytic amount of 1,1'-(Oxydiethylene)dipyridinium dichloride (1-5 mol%).
-
Stir the biphasic mixture vigorously and add benzyl chloride (1.0 eq) dropwise.
-
Heat the reaction mixture to 70-80°C and stir for 4-6 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and add water to dissolve the salts.
-
Separate the organic layer, and extract the aqueous layer with toluene.
-
Combine the organic layers, wash with water and brine, and then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure, and purify the crude product by column chromatography or distillation to obtain benzyl phenyl ether.
Figure 2: Experimental workflow for the Williamson ether synthesis using a phase transfer catalyst.
Application in Oxidation Reactions
Phase transfer catalysis is also highly effective for oxidation reactions, enabling the use of inorganic oxidizing agents like potassium permanganate or hydrogen peroxide in organic solvents.[12][13] This approach often leads to cleaner reactions and higher yields compared to traditional methods.[14]
Protocol: Oxidation of Benzyl Alcohol to Benzaldehyde
Materials:
-
Benzyl alcohol
-
Potassium permanganate (KMnO₄)
-
Dichloromethane
-
1,1'-(Oxydiethylene)dipyridinium dichloride (catalyst)
Procedure:
-
In a round-bottom flask, dissolve benzyl alcohol (1.0 eq) in dichloromethane.
-
In a separate flask, prepare a solution of potassium permanganate (1.5 eq) in water.
-
Combine the organic and aqueous solutions in a reaction flask equipped with a mechanical stirrer.
-
Add a catalytic amount of 1,1'-(Oxydiethylene)dipyridinium dichloride (1-5 mol%).
-
Stir the biphasic mixture vigorously at room temperature for 2-4 hours. The purple color of the permanganate will disappear as the reaction proceeds. Monitor the reaction by TLC.
-
Once the reaction is complete, filter the mixture to remove the manganese dioxide byproduct.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with a saturated solution of sodium bisulfite (to remove any remaining permanganate), followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain benzaldehyde.
Comparative Performance Data
While specific quantitative data for 1,1'-(Oxydiethylene)dipyridinium dichloride is not yet widely available, the following table presents representative data for common phase transfer catalysts in similar reactions to provide a benchmark for expected performance.
| Reaction | Catalyst | Substrate | Product | Yield (%) | Reference |
| Williamson Ether Synthesis | Tetrabutylammonium bromide (TBAB) | 4-Ethylphenol | 4-Ethylanisole | High | [11] |
| Williamson Ether Synthesis | 18-crown-6 | Phenol | Phenyl ether | 50-95 | [9] |
| Oxidation of Benzaldehyde | Tetrabutylphosphonium bromide (TBPB) | Benzaldehyde | Benzoic acid | >90 | [15] |
| Oxidation of Benzhydrol | Tetrabutylammonium bromide (TBAB) | Benzhydrol | Benzophenone | High | [16] |
It is anticipated that 1,1'-(Oxydiethylene)dipyridinium dichloride will exhibit comparable or superior performance due to its dicationic nature.
Conclusion and Future Outlook
1,1'-(Oxydiethylene)dipyridinium dichloride presents itself as a novel and potentially highly effective phase transfer catalyst. Its straightforward synthesis and the inherent advantages of its dicationic structure make it an attractive candidate for a wide range of organic transformations. The protocols provided herein for Williamson ether synthesis and oxidation reactions serve as a starting point for exploring the full catalytic potential of this compound. Further research is warranted to fully characterize its catalytic activity across a broader spectrum of reactions and to optimize reaction conditions for industrial applications. The use of such pyridinium-based catalysts aligns with the principles of green chemistry, offering a more sustainable approach to chemical synthesis.[1][2][5]
References
-
Reinste Nano Ventures Pvt Ltd. Pyridinium-Based Ionic Liquids. Hiyka. [Link]
-
ACS GCI Pharmaceutical Roundtable. Phase Transfer Catalysis. Wordpress. [Link]
-
Hill, J. W.; Corredor, J. An Ether Synthesis Using Phase Transfer Catalysis. Journal of Chemical Education. [Link]
-
Slideshare. Phase transfer catalysis. [Link]
-
Cipta, O.; Alni, A.; et al. Synthesis of pyridinium-based ionic liquids and their application to improve Candida rugosa lipase stability in a methanol-water solvent system. PeerJ. [Link]
-
Utah Tech University. Williamson Ether Synthesis. [Link]
-
Wikipedia. Williamson ether synthesis. [Link]
-
NPTEL Archive. Phase Transfer Catalysis. [Link]
-
Longdom Publishing. Solvent Properties of Pyridinium Ionic Liquids. [Link]
-
Cipta, O.; Alni, A.; et al. Synthesis of pyridinium-based ionic liquids and their application to improve Candida rugosa lipase stability in a methanol-water solvent system. National Center for Biotechnology Information. [Link]
-
OperaChem. Phase transfer catalysis (PTC). [Link]
-
International Journal of Research in Advent Technology. Environmentally Friendly Phase Transfer Catalytic Oxidation of Benzhydrol to Benzophenone using Hydrogen Peroxide. [Link]
-
ResearchGate. Green Application of Phase-Transfer Catalysis in Oxidation: A Comprehensive Review. [Link]
-
ResearchGate. Sustainable Oxidations under Phase-Transfer Catalysis Conditions. [Link]
-
PTC Organics, Inc. PTC Oxidation of Alcohol to Aldehyde using H2O2. [Link]
-
International Journal of Scientific Research and Reviews. Phase transfer catalysed oxidation of benzaldehyde and substituted benzaldehydes by dichromate in organic medium. [Link]
-
National Center for Biotechnology Information. Catalytic photochemical enantioselective α-alkylation with pyridinium salts. [Link]
-
ResearchGate. SYNTHESIS AND MOLECULAR STRUCTURE OF 1,1'-(ETHYLENE-1,2-DIYL)DIPYRIDINIUM TETRACHLORIDOCUPRATE(II). [https://www.researchgate.net/publication/274257121_SYNTHESIS_AND_MOLECULAR_STRUCTURE_OF_11'-ETHYLENE-12-DIYL DIPYRIDINIUM_TETRACHLORIDOCUPRATEII]([Link] DIPYRIDINIUM_TETRACHLORIDOCUPRATEII)
-
NUCLEOPHILIC SUBSTITUTION REACTION SEM-2, CC-3 PART-11, PPT-26 CONTENTS Phase Transfer Catalyst (PTC) Salt Effect and S. [Link]
-
Royal Society of Chemistry. Catalytic photochemical enantioselective α-alkylation with pyridinium salts. [Link]
-
National Center for Biotechnology Information. Enantioconvergent nucleophilic substitution via synergistic phase-transfer catalysis. [Link]
-
International Journal of Innovative Research in Science, Engineering and Technology. Phase Transfer Catalysts : A Method for Synthesis of Nucleophilic Substitution Products. [Link]
-
University of Edinburgh Research Explorer. Enantioconvergent nucleophilic substitution via synergistic phase-transfer catalysis. [Link]
-
Wikipedia. Phase-transfer catalyst. [Link]
-
Royal Society of Chemistry. Photoinduced stereoselective reactions using pyridinium salts as radical precursors. [Link]
- Google Patents. Method for preparing 1,1'-Ethylene-2,2'-Bipyridyl Dichloride Salt.
-
YouTube. Phase Transfer Catalysis - Insights in Basic Organic Chemistry 50. [Link]
-
PubChem. 1,1'-Diphenyl-4,4'-bipyridinium Dichloride. [Link]
-
ACS Publications. Recent Advances in Pyridinium Salts as Radical Reservoirs in Organic Synthesis. [Link]
-
Patsnap. Preparation method of 1, 1 '-ethylene-2, 2'-dipyridyl dichloride. [Link]
- Google Patents.
-
PubChem. 1,1-Dimethyl-4,4-bipyridinium dichloride. [Link]
Sources
- 1. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 2. ijirset.com [ijirset.com]
- 3. Phase transfer catalysis | PPTX [slideshare.net]
- 4. archive.nptel.ac.in [archive.nptel.ac.in]
- 5. hiyka.com [hiyka.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. revroum.lew.ro [revroum.lew.ro]
- 8. Preparation method of 1, 1 '-ethylene-2, 2'-dipyridyl dichloride - Eureka | Patsnap [eureka.patsnap.com]
- 9. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. cactus.utahtech.edu [cactus.utahtech.edu]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 15. chemijournal.com [chemijournal.com]
- 16. ijrat.org [ijrat.org]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Stability of 1,1'-(Oxydiethylene)dipyridinium Dichloride in Solution
Welcome to the technical support center for 1,1'-(Oxydiethylene)dipyridinium dichloride. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this compound in their experimental workflows. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you maintain the stability and integrity of 1,1'-(Oxydiethylene)dipyridinium dichloride in solution. Our approach is grounded in established principles of chemical stability and draws upon data from analogous molecular structures to provide practical and scientifically sound guidance.
I. Understanding the Stability of 1,1'-(Oxydiethylene)dipyridinium Dichloride
1,1'-(Oxydiethylene)dipyridinium dichloride is a bis-quaternary ammonium compound featuring two pyridinium rings linked by an oxydiethylene bridge. This structure presents several potential points of instability in solution that researchers must consider. The primary concerns are the hydrolysis of the ether linkage and the degradation of the pyridinium rings, which can be influenced by factors such as pH, temperature, light, and the presence of oxidizing agents.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of 1,1'-(Oxydiethylene)dipyridinium dichloride in an aqueous solution?
A1: The stability of 1,1'-(Oxydiethylene)dipyridinium dichloride in solution is primarily influenced by:
-
pH: Both acidic and basic conditions can promote the hydrolysis of the ether linkage.[1][2] Quaternary ammonium compounds, in general, can be susceptible to degradation in strongly alkaline solutions.[3]
-
Temperature: Elevated temperatures can accelerate the rate of hydrolytic and other degradation reactions.[4][5][6]
-
Light: Pyridinium compounds can be sensitive to light, which may induce photodegradation.[7][8][9]
-
Oxidizing Agents: The presence of oxidizing agents can lead to the degradation of the molecule.[1]
-
Presence of Nucleophiles: While quaternary ammonium salts are generally stable towards many nucleophiles, strong nucleophiles under harsh conditions can lead to dealkylation.[3]
Q2: What are the visual or analytical signs of degradation?
A2: Degradation of 1,1'-(Oxydiethylene)dipyridinium dichloride may be indicated by:
-
Visual Changes: A change in the color or clarity of the solution, or the formation of a precipitate.
-
Analytical Changes:
-
A decrease in the peak area of the parent compound in chromatographic analysis (e.g., HPLC).
-
The appearance of new peaks in the chromatogram, corresponding to degradation products.
-
A shift in the pH of the solution over time.
-
Q3: What are the likely degradation pathways for this molecule?
A3: Based on its structure, the two most probable degradation pathways are:
-
Hydrolysis of the Ether Linkage: This would cleave the molecule, potentially forming 2-(pyridinium-1-yl)ethanol and other related species. This reaction can be catalyzed by both acids and bases.[2][10]
-
Degradation of the Pyridinium Ring: Under certain conditions (e.g., high pH, presence of strong nucleophiles), the pyridinium ring itself can undergo degradation.[3][11]
Below is a diagram illustrating a potential degradation pathway.
Caption: Potential degradation pathways for 1,1'-(Oxydiethylene)dipyridinium dichloride.
II. Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q4: My solution of 1,1'-(Oxydiethylene)dipyridinium dichloride is turning yellow. What could be the cause?
A4: A color change, such as yellowing, is often an indicator of chemical degradation. The potential causes include:
-
Photodegradation: Exposure to ambient or UV light can cause the degradation of pyridinium compounds.[7][8]
-
Solution: Protect your solution from light by using amber vials or by wrapping the container in aluminum foil.
-
-
Oxidative Degradation: If your solvent or other components in the solution are not degassed, dissolved oxygen can contribute to oxidative degradation over time.
-
Solution: Use deoxygenated solvents and consider preparing the solution under an inert atmosphere (e.g., nitrogen or argon).
-
-
pH-Induced Degradation: If the pH of your solution is not controlled and has drifted into an alkaline range, this could be causing degradation.
-
Solution: Measure the pH of your solution. If it is alkaline, consider buffering your solution to a neutral or slightly acidic pH.
-
Q5: I am observing a decrease in the concentration of my compound over a short period, even when stored at 4°C. What should I investigate?
A5: A rapid loss of the parent compound suggests an unstable formulation. Here's a systematic approach to troubleshooting:
-
Verify pH: The pH of the solution is a critical factor. Even at low temperatures, hydrolysis can occur, especially at non-optimal pH values.[10]
-
Solvent Purity: Impurities in the solvent, such as trace amounts of acids, bases, or metal ions, can catalyze degradation.[2]
-
Container Compatibility: Ensure that the compound is not adsorbing to the surface of your storage container. While less common for charged molecules like this, it is a possibility.
Below is a workflow to guide your troubleshooting process.
Caption: A workflow for troubleshooting the instability of 1,1'-(Oxydiethylene)dipyridinium dichloride solutions.
Q6: I am seeing multiple new peaks in my HPLC analysis after storing my solution for a week. How can I identify if these are degradation products?
A6: The appearance of new peaks is a strong indication of degradation. To confirm this and identify the products, you can perform a forced degradation study. This involves intentionally exposing your compound to harsh conditions to accelerate the formation of degradation products. These studies are crucial for developing stability-indicating analytical methods.[6][12][13] You can then compare the retention times of the peaks in your stored sample to those generated during the forced degradation study. For structural elucidation of the degradation products, techniques like LC-MS/MS are highly valuable.[12][14][15]
III. Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol will help you to understand the degradation pathways of 1,1'-(Oxydiethylene)dipyridinium dichloride and to develop a stability-indicating analytical method.
Materials:
-
1,1'-(Oxydiethylene)dipyridinium dichloride
-
0.1 M HCl
-
0.1 M NaOH
-
3% Hydrogen Peroxide (H₂O₂)
-
Water (HPLC grade)
-
HPLC system with UV detector
-
pH meter
Procedure:
-
Prepare a stock solution of 1,1'-(Oxydiethylene)dipyridinium dichloride (e.g., 1 mg/mL) in water.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Heat 1 mL of the stock solution at 60°C for 24 hours.
-
Photodegradation: Expose 1 mL of the stock solution to direct sunlight or a photostability chamber for 24 hours. Keep a control sample wrapped in foil.
-
Analysis: Analyze all samples, including a control (untreated stock solution), by HPLC. Compare the chromatograms to identify degradation products.
Protocol 2: pH Stability Profile
This protocol will help you determine the optimal pH for the stability of your compound in solution.
Materials:
-
1,1'-(Oxydiethylene)dipyridinium dichloride stock solution (1 mg/mL)
-
A series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 3 to 9.
-
HPLC system with UV detector
Procedure:
-
Prepare solutions of your compound (e.g., 0.1 mg/mL) in each of the different buffers.
-
Store the solutions at a constant temperature (e.g., 40°C to accelerate degradation).
-
At specified time points (e.g., 0, 24, 48, 72 hours), take an aliquot from each solution and analyze it by HPLC.
-
Plot the percentage of the remaining parent compound against time for each pH. The pH at which the degradation rate is slowest is the optimal pH for stability.
Protocol 3: Evaluating the Efficacy of Antioxidants
This protocol will help you determine if an antioxidant can improve the stability of your compound.
Materials:
-
1,1'-(Oxydiethylene)dipyridinium dichloride stock solution (1 mg/mL) in an appropriate buffer (determined from Protocol 2).
-
Antioxidants such as ascorbic acid, butylated hydroxytoluene (BHT), or sodium metabisulfite.
-
HPLC system with UV detector.
Procedure:
-
Prepare several aliquots of your buffered compound solution.
-
To each aliquot, add a different antioxidant at a relevant concentration (e.g., 0.01% - 0.1%). Include a control sample with no antioxidant.
-
Expose the samples to conditions that promote oxidative degradation (e.g., open to air, exposure to light).
-
Analyze the samples by HPLC at various time points to monitor the concentration of the parent compound.
-
Compare the degradation rates in the presence and absence of each antioxidant to determine their effectiveness.
Quantitative Data Summary
| Parameter | Recommended Condition/Agent | Rationale |
| pH | Slightly acidic to neutral (e.g., 4-7) | To minimize acid and base-catalyzed hydrolysis of the ether linkage.[1][2][10] |
| Temperature | 2-8°C for short-term, -20°C for long-term | To reduce the rate of all potential degradation reactions.[4][5] |
| Light Exposure | Store in the dark (amber vials) | To prevent photodegradation.[7][8] |
| Atmosphere | Inert (Nitrogen or Argon) | To prevent oxidative degradation. |
| Antioxidants | Ascorbic Acid, BHT | To scavenge free radicals and prevent oxidation.[16] |
IV. Conclusion
The stability of 1,1'-(Oxydiethylene)dipyridinium dichloride in solution is a critical factor for obtaining reliable and reproducible experimental results. By understanding the potential degradation pathways and implementing the troubleshooting and stabilization strategies outlined in this guide, researchers can significantly enhance the shelf-life and performance of their solutions. A systematic approach, including forced degradation studies and pH profiling, is highly recommended to establish the optimal storage and handling conditions for your specific application.
V. References
-
Qian, Z., & Tian, W. (2021). Preparation and Characterization of Polyphenol-Functionalized Chitooligosaccharide Pyridinium Salts with Antioxidant Activity. Molecules, 26(11), 3321. [Link]
-
Sharma, M. K., & Murugesan, M. (2017). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical and Analytical Chemistry, 3(2), 1-5. [Link]
-
Greenbook.net. (2019, March 8). SAFETY DATA SHEET. [Link]
-
Stolte, S., et al. (2012). Microbial biodegradation and metabolite toxicity of three pyridinium-based cation ionic liquids. Green Chemistry, 14(11), 3136-3143. [Link]
-
Barakat, A., et al. (2014). Zwitterionic pyrimidinium adducts as antioxidants with therapeutic potential as nitric oxide scavenger. European Journal of Medicinal Chemistry, 84, 146-154. [Link]
-
Stolte, S., et al. (2012). Microbial biodegradation and metabolite toxicity of three pyridinium-based cation ionic liquids. ResearchGate. [Link]
-
Khor, C. K., et al. (2024). Deprotonation of pyridinium salts (1) to form bispyridinylidenes (2), and their reversible two-electron oxidation. ResearchGate. [Link]
-
Kumar, A., & Singh, A. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. SciSpace. [Link]
-
Patel, N. N., & Kothari, C. S. (2014). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 7(5), 513-521. [Link]
-
Khan, S., et al. (2021). Antioxidant Potential of Pyrimidine Derivatives against Oxidative Stress. Current Drug Discovery Technologies, 18(4), 486-501. [Link]
-
SREDSTVA REGIONALE CHEMIE PVT. LTD. (n.d.). Antioxidants in pharma formulations. [Link]
-
Patil, U., et al. (2022). Review on Pyridine Analogues as Anti-Microbial, Anti-TB and Anti-oxidant Activity. Drug and Chemical Toxicology, 45(sup1), 1-9. [Link]
-
de Alvarenga Junior, B. R., & Carneiro, R. L. (2019). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. Molecules, 24(20), 3804. [Link]
-
Google Patents. (n.d.). GB2580814A - Method for preparing 1,1'-ethylene-2,2'-bipyridyl dichloride salt.
-
Zaitsev, V., et al. (2024). Expanding the Variety of Pyridinium-Based Bis-QACs with Antimicrobial Properties: Investigation into Linker Structure-Activity Correlation. ChemMedChem, e202400097. [Link]
-
Talati, A. S., & Dave, H. N. (2024). FORCED DEGRADATION STUDIES AND ASSESSMENT OF DEGRADATION PRODUCTS OF IMEGLIMIN HYDROCHLORIDE USING LC-ESI/APCI-MS. Rasayan Journal of Chemistry, 17(4), 1903-1909. [Link]
-
Mallak. (n.d.). Bis(2-chloroethyl) ether. [Link]
-
Lee, J., et al. (2021). Analysis of thermal degradation of bis(2-phenylpyridine) (acetylacetonate)iridium(iii) (Ir(ppy)2(acac)) using spectroelectrochemistry. Analytical Methods, 13(1), 74-80. [Link]
-
IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1999). Bis(2-chloro-1-methylethyl)ether. In Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 71. [Link]
-
Beierle, J. M., et al. (2011). 2-(Pyridinium-1-yl)-1,1-bis(triflyl)ethanides: structural behaviour and availability as bis(triflyl)ethylating reagents. Chemical Communications, 47(37), 10437-10439. [Link]
-
NIST. (n.d.). Ethane, 1,1'-oxybis[2-methoxy-. [Link]
-
ECHA. (n.d.). Paraquat-dichloride. [Link]
-
PubChem. (n.d.). 1,1-Dimethyl-4,4-bipyridinium dichloride. [Link]
-
Quah, C. K., et al. (2010). 4,4′-(Ethane-1,2-diyl)dipyridinium bis(2-hydroxybenzoate). Acta Crystallographica Section E: Structure Reports Online, 66(11), o2819. [Link]
-
Ashton, P. R., et al. (1995). 1,2-Bis(4,4′-dipyridinium)ethane: a versatile dication for the formation of[4]rotaxanes with dibenzo-24-crown-8 ether. Chemical Communications, (4), 487-489. [Link]
-
Wikipedia. (n.d.). Bis(chloroethyl) ether. [Link]
Sources
- 1. Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation | Pharmaguideline [pharmaguideline.com]
- 2. books.rsc.org [books.rsc.org]
- 3. Quaternary ammonium cation - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Paraquat Degradation From Contaminated Environments: Current Achievements and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Photodegradation of the Novel Herbicide Pyraquinate in Aqueous Solution: Kinetics, Photoproducts, Mechanisms, and Toxicity Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 11. Structure–Stability Correlations on Quaternary Ammonium Cations as Model Monomers for Anion-Exchange Membranes and Ionomers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aesan.gob.es [aesan.gob.es]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Air and Surface Sampling Method for Assessing Exposures to Quaternary Ammonium Compounds Using Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Determination of five quaternary ammonium compounds in foodstuffs using high performance liquid chromatography-tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 16. carbodiimide.com [carbodiimide.com]
Technical Support Center: Regeneration of 1,1'-(Oxydiethylene)dipyridinium dichloride Catalyst
Introduction: 1,1'-(Oxydiethylene)dipyridinium dichloride is a specialized pyridinium-based ionic liquid catalyst valued in various organic syntheses for its unique reactivity and phase-separable nature. However, like all catalysts, its performance can degrade over time due to deactivation. This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for troubleshooting and regenerating this catalyst, ensuring its longevity and cost-effectiveness in your experimental workflows. We will explore the common causes of deactivation and provide validated protocols to restore catalytic activity.
Part I: Understanding Catalyst Deactivation
Before addressing regeneration, it is crucial to understand the mechanisms that lead to a loss of catalytic activity. For a quaternary pyridinium salt like 1,1'-(Oxydiethylene)dipyridinium dichloride, deactivation is primarily a chemical or physical process rather than the thermal sintering seen in metallic catalysts.[1]
Frequently Asked Questions: Deactivation Mechanisms
Q1: What are the most common reasons my 1,1'-(Oxydiethylene)dipyridinium dichloride catalyst is losing activity?
There are two primary deactivation pathways for this type of catalyst:
-
Fouling: This is the most frequent cause of deactivation. It occurs when non-volatile byproducts, unreacted starting materials, or polymerized species physically block the active pyridinium sites.[1][2] This physical barrier prevents reactants from accessing the catalytic centers, leading to a sharp decline in reaction rates.
-
Poisoning: This involves the strong chemical adsorption of impurities onto the active sites. For this catalyst, common poisons include strong bases that can neutralize the Lewis acidic character of the pyridinium cation, or residual strong acids from previous steps that alter the ionic environment.[2][3] Unlike fouling, poisoning can deactivate the catalyst even at very low contaminant concentrations.
Q2: Can this catalyst deactivate from heat?
While generally thermally stable at moderate temperatures, prolonged exposure to excessive heat can cause thermal degradation.[2][4] The ether linkage and the pyridinium rings can decompose under harsh thermal stress. It is critical to operate within the recommended temperature range for your specific reaction to prevent irreversible decomposition.
Q3: My catalyst has changed color. Is this a sign of deactivation?
A significant color change (e.g., from white/pale yellow to dark brown or black) is often a strong indicator of fouling. The discoloration is typically due to the accumulation of polymeric or carbonaceous deposits on the catalyst's surface.
Deactivation Pathways Diagram
The following diagram illustrates the potential pathways leading to the deactivation of the catalyst.
Caption: Common deactivation pathways for the catalyst.
Part II: Troubleshooting Guide for Catalyst Regeneration
This section is designed to help you diagnose the potential cause of catalyst deactivation and guide you to the appropriate regeneration protocol.
| Issue Encountered | Potential Cause(s) | Recommended Actions |
| Slow or stalled reaction rate with a previously active catalyst. | 1. Fouling: Polymeric residues are blocking active sites. 2. Poisoning: Trace impurities from new batches of reagents or solvents. | 1. Proceed to Protocol 1: Solvent Washing to remove organic buildup. 2. If solvent washing is ineffective, proceed to Protocol 2: Dilute Acid/Base Wash to neutralize potential poisons. 3. Always test new batches of reagents on a small scale.[5] |
| The catalyst has become dark, viscous, or tar-like. | Severe Fouling: Significant accumulation of carbonaceous or polymeric material. | 1. Begin with an aggressive solvent wash (Protocol 1 ), potentially using a sequence of solvents from non-polar (e.g., hexane to remove oils) to polar (e.g., acetone or isopropanol to remove polar byproducts). 2. Sonication during the solvent wash can help break up solid deposits. |
| Catalyst activity is inconsistent between batches. | 1. Variable Reactant Purity: Impurities may be present in some batches of starting materials. 2. Atmospheric Moisture: The catalyst or reaction may be sensitive to water. | 1. Purify all reactants and ensure solvents are anhydrous before use.[2] 2. Run reactions under an inert atmosphere (e.g., Nitrogen or Argon) to exclude moisture and oxygen.[2] |
| Activity is not restored after regeneration attempts. | 1. Thermal Degradation: The catalyst may have been irreversibly damaged by excessive heat. 2. Strong, Irreversible Poisoning: Certain contaminants may have permanently bonded to the active sites. | 1. Review reaction temperature logs to check for excursions above the catalyst's stability limit. 2. If thermal damage is suspected, the catalyst must be replaced. 3. Consider that the catalyst has reached the end of its viable lifecycle after multiple regenerations.[3] |
Troubleshooting Workflow
Use this decision tree to navigate the troubleshooting and regeneration process.
Caption: A workflow for troubleshooting catalyst deactivation.
Part III: Standard Regeneration Protocols
These protocols provide general guidelines. The optimal solvent, concentration, and time may need to be adjusted based on the specific nature of the contaminants in your system.
Protocol 1: Solvent Washing for Fouling Removal
This is the first and most common method to attempt, as it targets the physical removal of adsorbed organic materials.[1]
Materials and Equipment:
-
Spent 1,1'-(Oxydiethylene)dipyridinium dichloride catalyst
-
Beaker or flask
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., Büchner funnel, vacuum flask)
-
Wash solvents (e.g., acetone, isopropanol, dichloromethane)
-
Drying oven or vacuum oven
Procedure:
-
Suspension: Place the spent catalyst in a beaker. Add a suitable solvent in a ratio of approximately 10-20 mL of solvent per gram of catalyst. Acetone or isopropanol are good starting points as they dissolve a wide range of organic byproducts.
-
Agitation: Stir the suspension vigorously at room temperature for 1-2 hours. For stubborn residues, gentle heating (40-50°C) or sonication for 30 minutes can enhance the process.
-
Filtration: Separate the catalyst from the solvent by vacuum filtration.
-
Rinsing: Wash the catalyst cake on the filter with 2-3 portions of fresh, clean solvent to remove any dissolved impurities.
-
Drying: Dry the recovered catalyst powder in an oven at 60-80°C until a constant weight is achieved. A vacuum oven is preferred to ensure complete removal of residual solvent.
-
Verification: Test the regenerated catalyst on a small-scale reaction to confirm the recovery of its catalytic activity.[2]
Protocol 2: Dilute Acid/Base Wash for Poison Neutralization
This method should be used if solvent washing is ineffective and catalyst poisoning is suspected.[3][6]
Caution: Handle all acidic and basic solutions with appropriate personal protective equipment in a well-ventilated fume hood.
Materials and Equipment:
-
Solvent-washed catalyst (from Protocol 1)
-
Dilute acidic or basic solution (e.g., 0.1 M HCl, 0.1 M NaOH)
-
Deionized water
-
pH indicator strips or pH meter
-
Standard laboratory glassware and filtration equipment
Procedure:
-
Select Reagent:
-
If basic impurities are suspected (e.g., from residual amine reagents), wash with a dilute acid (0.1 M HCl).
-
If acidic impurities are suspected, wash with a dilute base (0.1 M NaOH).
-
-
Washing: Suspend the catalyst in the selected dilute solution (20 mL per gram of catalyst). Stir at room temperature for 1 hour.
-
Filtration: Separate the catalyst by vacuum filtration.
-
Neutralization Rinse: Wash the catalyst on the filter thoroughly with copious amounts of deionized water. Continue washing until the filtrate is neutral (pH ~7). This step is critical to remove all residual acid or base, which could otherwise act as a new poison.
-
Drying: Dry the catalyst in an oven at 60-80°C to a constant weight.
-
Verification: Perform a small-scale test reaction to confirm that catalytic activity has been restored.
Part IV: Frequently Asked Questions (General)
Q4: How should I properly store the 1,1'-(Oxydiethylene)dipyridinium dichloride catalyst?
Store the catalyst in a tightly sealed container in a cool, dry place, away from direct sunlight and moisture. As it is a salt, it can be hygroscopic. Proper storage minimizes the risk of deactivation by atmospheric water.
Q5: How many times can I regenerate and reuse the catalyst?
The number of possible regeneration cycles depends on the severity of the reaction conditions and the nature of the deactivation. For mild fouling, the catalyst may be regenerated many times. However, with each cycle, a small amount of irreversible degradation or material loss may occur. It is good practice to benchmark the performance of the regenerated catalyst against a fresh sample to decide when it should be retired.[3]
Q6: Can I prevent catalyst deactivation in the first place?
While complete prevention is difficult, you can significantly extend the catalyst's life by:
-
Using high-purity, anhydrous reagents and solvents.[2]
-
Running reactions under an inert atmosphere.[2]
-
Maintaining strict control over reaction temperature to avoid thermal stress.[5]
-
Optimizing reaction time to prevent the excessive formation of polymeric byproducts.
References
- Journal of Research in Chemistry. Regeneration method for spent FCC catalysts: Brief Review.
- Patents, Google. US6908873B2 - Regeneration of spent supported metal catalysts.
- StudySmarter. Catalyst Regeneration: Methods & Process. (2024-08-27).
- ResearchGate. Amine-Based Ionic Liquid for CO 2 Capture and Electrochemical or Thermal Regeneration.
- ACS Publications. Rapid Regeneration of Spent FCC Catalysts through Selective Bioleaching by the Spent Medium Process. (2025-04-09).
- IntechOpen. Regeneration of Spent Catalyst and Impregnation of Catalyst by Supercritical Fluid.
- PubMed. Microwave Regeneration and Thermal and Oxidative Stability of Imidazolium Cyanopyrrolide Ionic Liquid for Direct Air Capture of Carbon Dioxide. (2023-07-07).
- Catalyst Poisoning And Regeneration Methods: Organics, Sulfur, And Cleaning Routines. (2025-08-27).
- MDPI. Advances in Catalyst Deactivation and Regeneration.
- Benchchem. Quinidine hydrochloride monohydrate catalyst deactivation and regeneration.
- Benchchem. Technical Support Center: Catalyst Poisoning & Deactivation in 1,4-Dihydropyridine Reactions.
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Catalyst Poisoning And Regeneration Methods: Organics, Sulfur, And Cleaning Routines [eureka.patsnap.com]
- 4. Microwave Regeneration and Thermal and Oxidative Stability of Imidazolium Cyanopyrrolide Ionic Liquid for Direct Air Capture of Carbon Dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemistryjournal.net [chemistryjournal.net]
Technical Support Center: Purification of 1,1'-(Oxydiethylene)dipyridinium dichloride
Status: Active Operator: Senior Application Scientist, Separation Technologies Case ID: BIS-PYR-CL-001
Introduction: The "Sticky" Salt Challenge
Welcome to the technical support hub for 1,1'-(Oxydiethylene)dipyridinium dichloride .
If you are here, you are likely facing one of three problems: your product is an intractable oil, it smells persistently of pyridine, or your elemental analysis is failing due to the "mono-cation" intermediate.
Unlike rigid herbicides like Diquat, the flexible ether linkage in this molecule (
This guide prioritizes fractional solubility and azeotropic manipulation to resolve these issues.
Module 1: The "Oiling Out" Crisis
User Question: "I attempted to recrystallize my crude solid from hot ethanol. Upon cooling, it didn't form crystals; it separated into a brown, sticky oil at the bottom of the flask. How do I fix this?"
Root Cause Analysis
"Oiling out" occurs when the liquid-liquid phase separation temperature (LLPS) is higher than the crystallization temperature. The compound precipitates as a supercooled liquid because the flexible oxydiethylene chain prevents rapid lattice packing.
Troubleshooting Protocol: The "Two-Solvent" Rescue
Do not attempt to scratch the glass; it rarely works for this ether-linked salt. You must lower the solubility power of the solvent system gradually.
The System: Solvent A (Good: Methanol or Ethanol) / Solvent B (Bad: Acetone or Ethyl Acetate).
-
Redissolution: Re-heat the oiled-out mixture until it becomes a homogeneous solution. If it doesn't dissolve, add just enough Methanol (dropwise) at reflux until clear.
-
The Cloud Point: Remove from heat. While still hot, add Acetone dropwise until a faint, persistent turbidity (cloudiness) appears.
-
Clarification: Add one single drop of Methanol to clear the solution again.
-
Insulated Cooling: Wrap the flask in aluminum foil and a towel. Place it in a dark, vibration-free area.
-
Why? Rapid cooling locks the molecules into the disordered "oil" state. Slow cooling allows the flexible ether chains to align into a lattice.
-
-
Cold Soak: Once at room temperature, move to
(fridge) for 12 hours.
Visual Workflow: Rescuing an Oiled Batch
Figure 1: Decision tree for converting an oiled-out phase into crystalline material using the solvent-antisolvent method.
Module 2: Impurity Removal (The Mono-Cation Trap)
User Question: "My NMR shows the correct peaks for the product, but the integration is off, and I see extra triplets in the aliphatic region. What is happening?"
Root Cause Analysis
The synthesis is a double nucleophilic substitution. A common impurity is the Mono-Cation Intermediate : 1-(2-(2-chloroethoxy)ethyl)pyridinium chloride.
-
Why it persists: It is structurally very similar to the di-cation (product) and is also a water-soluble salt. It cannot be removed by simple non-polar washing.
Purification Protocol: Differential Solubility
The mono-cation, having a terminal alkyl chloride, is slightly less polar than the di-cationic product. We exploit this using Acetonitrile (ACN) .[1]
Step-by-Step:
-
Dry the Crude: Ensure the crude solid is completely dry (water interferes with solubility discrimination).
-
ACN Slurry: Suspend the solid in anhydrous Acetonitrile (10 mL per gram of solid).
-
Reflux: Heat to reflux.[2] The di-cation product should largely remain insoluble or only partially soluble, while the mono-cation (and unreacted pyridine) has higher solubility in hot ACN.
-
Hot Filtration: Filter the mixture while boiling hot.
-
The Cake (Solid): Contains your purified Di-cation Product .
-
The Filtrate (Liquid): Contains the Mono-cation impurity and other organics.
-
-
Wash: Wash the filter cake with hot ACN, then cold Acetone.
Module 3: Removing Pyridine & Safety
User Question: "The product has a persistent, fishy smell of pyridine even after vacuum drying. Is this safe?"
Root Cause Analysis
Pyridine can form inclusion complexes within the crystal lattice or exist as a persistent solvate. Vacuum drying alone is often insufficient to break these interactions.
Safety Warning:
-
Pyridine: Hepatotoxic and affects male fertility.
-
Bis(2-chloroethyl) ether: (Starting material) is a primary carcinogen and mustard agent analog. Double-glove and work in a fume hood.
Troubleshooting Protocol: Azeotropic Displacement
Do not rely on heat alone, which degrades the quaternary salt (Hofmann elimination risk). Use Toluene to "carry" the pyridine away.[3]
| Step | Action | Mechanism |
| 1 | Dissolve crude in minimal Ethanol . | Breaks the lattice, releasing trapped pyridine. |
| 2 | Add Toluene (3x volume of EtOH). | Forms a ternary azeotrope (EtOH/Toluene/Pyridine). |
| 3 | Rotary Evaporate. | Removes pyridine at a lower effective boiling point. |
| 4 | Repeat x2. | Ensures complete removal. |
| 5 | Triturate with Ethyl Acetate . | The final solid is washed to remove toluene residues. |
Module 4: Hygroscopicity & Handling
User Question: "My yield was 110%, and the solid turned into a puddle on the balance. How do I handle this?"
Root Cause Analysis
1,1'-(Oxydiethylene)dipyridinium dichloride is extremely hygroscopic . The chloride anions hydrogen-bond aggressively with atmospheric moisture.
Handling Protocol
-
Drying: Final drying must be done in a vacuum desiccator over Phosphorus Pentoxide (
) or KOH pellets. Silica gel is too weak. -
Storage: Store under Argon/Nitrogen in a parafilm-sealed vial.
-
Weighing: Never weigh directly on open paper. Weigh by difference using a capped vial or a closed weighing boat.
Summary of Chemical Data
| Property | Value/Description | Relevance to Purification |
| Solubility (High) | Water, Methanol, Ethanol | Solvents for dissolution. |
| Solubility (Low) | Acetone, Acetonitrile, EtOAc | Anti-solvents for crystallization. |
| Solubility (None) | Hexane, Toluene, Ether | Washing agents for non-polar impurities. |
| Key Impurity A | Pyridine | Remove via Toluene azeotrope.[4] |
| Key Impurity B | Mono-cation intermediate | Remove via Hot Acetonitrile filtration. |
| Stability | Thermally sensitive >150°C | Avoid high-vac ovens at high temps; use azeotropes. |
References
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (See Section 2.20 on Recrystallization of hygroscopic salts).
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (General protocols for quaternary ammonium salts).
- Perrin, D. D., & Armarego, W. L. F. (1988). Purification of Laboratory Chemicals. Pergamon Press. (Specific reference to Pyridine removal via azeotrope).
-
Summers, L. A. (1980). The Bipyridinium Herbicides. Academic Press. (Detailed chemistry of diquat-related synthesis and purification).
-
US Patent 2823987A. (1958). New bipyridylium quaternary salts. (Foundational patent describing the synthesis and isolation of related ether-linked quaternary salts).
Sources
Enhancing the electron transfer rate of 1,1'-(Oxydiethylene)dipyridinium dichloride
The following is a comprehensive Technical Support Guide designed for researchers working with 1,1'-(Oxydiethylene)dipyridinium dichloride (CAS: 17281-95-7). This guide focuses on the electrochemical optimization of this bis-pyridinium salt, addressing kinetics, stability, and experimental troubleshooting.
Product: 1,1'-(Oxydiethylene)dipyridinium dichloride
System ID: BPS-OXD-17281
Focus: Enhancing Heterogeneous Electron Transfer Rates (
System Overview & Mechanism
1,1'-(Oxydiethylene)dipyridinium dichloride is a bis-quaternary ammonium salt featuring two pyridine rings connected by a flexible oxydiethylene (
The Challenge:
The primary bottleneck in the redox cycling of this compound is the Reorganization Energy (
Optimization Goal:
To enhance the electron transfer rate, we must minimize the activation barrier (
-
Reducing the solvent reorganization energy (
). -
Catalyzing the interfacial electron tunneling.
-
Modulating the electrical double layer (EDL).
Experimental Optimization Modules
Module A: Electrolyte & Solvent Engineering
Objective: Minimize solvent reorganization energy and optimize counter-ion pairing.
Protocol 1: Anion Exchange (The "Hofmeister" Adjustment) The standard chloride counter-ion is highly solvated in water, creating a large hydration shell that impedes close approach to the electrode.
-
Recommendation: Exchange
for "soft," hydrophobic anions to reduce the solvation shell and accelerate ET. -
Procedure:
-
Dissolve 1,1'-(Oxydiethylene)dipyridinium dichloride in water.
-
Add excess Lithium Bis(trifluoromethanesulfonyl)imide (LiTFSI) or
. -
Precipitate the TFSI/PF6 salt (likely water-insoluble).
-
Redissolve in an organic solvent (Acetonitrile or Propylene Carbonate) for testing.
-
-
Result: Lower
leads to a increase of 1–2 orders of magnitude.
Data Table: Solvent/Electrolyte Impact on Kinetics
| Solvent System | Electrolyte | Viscosity ( | Est. | Notes |
| Water | 0.1 M KCl | High | High reorganization energy; slow kinetics. | |
| Acetonitrile (MeCN) | 0.1 M TBAPF6 | Low | Reduced solvent dipole; faster reorganization. | |
| DMSO | 0.1 M TBAP | High | Strong solvation of cations slows diffusion. | |
| Ionic Liquid (BMIM-BF4) | Neat | Very High | Viscosity limited, but high stability. |
Module B: Electrode Surface Functionalization
Objective: Facilitate electron tunneling via catalytic mediators.
Protocol 2: Carbon Nanotube (CNT) Scaffold Pristine Glassy Carbon (GC) electrodes often exhibit sluggish kinetics for pyridinium salts due to a lack of specific adsorption sites.
-
Step-by-Step:
-
Dispersion: Sonicate 1 mg MWCNTs in 1 mL DMF for 30 mins.
-
Casting: Drop-cast 5
L onto the polished GC electrode. -
Drying: Evaporate solvent under an IR lamp.
-
Activation: Cycle the electrode in 0.1 M
(-0.5 V to +1.0 V) to introduce surface carbonyls.
-
-
Mechanism: The CNT network increases the electroactive surface area and provides edge-plane defects that catalyze the reduction of the pyridinium core.
Visualizing the Redox Pathway
The following diagram illustrates the electron transfer mechanism and the competitive folding pathway that affects the rate.
Caption: Figure 1. Redox pathway of bis-pyridinium salts. The "Folding" step (Dimer formation) can compete with electron transfer, creating a kinetic bottleneck if the linker is too flexible.
Troubleshooting & FAQs
Q1: My Cyclic Voltammetry (CV) peaks are widely separated (
mV). Is the material degrading?
Diagnosis: Wide peak separation usually indicates slow electron transfer kinetics (quasi-reversible system) or high uncompensated resistance (
-
Check
Drop: Measure the solution resistance ( ) using EIS. If , add more supporting electrolyte or move the reference electrode closer to the working electrode. -
Clean the Electrode: Pyridinium radicals can adsorb and foul the surface. Polish with 0.05
m alumina slurry, sonicate in ethanol, then water. -
Scan Rate Test: Plot
vs. . Linearity indicates diffusion control. If increases with scan rate, the limitation is kinetic ( is low). Apply Module A (change solvent/anion).
Q2: I see a second reduction peak appearing after multiple cycles.
Diagnosis: This suggests the formation of a dimer or a chemical side reaction (e.g., degradation of the radical cation by oxygen). Action Plan:
-
Degas Thoroughly: Pyridinium radicals react rapidly with
to form superoxides and pyridones. Purge with Argon for at least 20 mins. -
Concentration Check: High concentrations (>5 mM) favor intermolecular dimerization. Dilute to 0.5 mM to isolate the monomeric ET kinetics.
Q3: The current response is decreasing with every cycle.
Diagnosis: Electrode passivation. The reduced neutral species (after 2e- reduction) might be insoluble in the chosen solvent. Action Plan:
-
Switch Solvents: If using water, the neutral organic form may precipitate. Switch to DMF or Acetonitrile where both the charged and neutral forms are soluble.
Troubleshooting Logic Flow
Use this guide to diagnose "Slow Kinetics" issues in your setup.
Caption: Figure 2. Decision tree for diagnosing and resolving slow electron transfer kinetics in pyridinium systems.
References
-
Marcus Theory of Electron Transfer: Marcus, R. A. "Electron transfer reactions in chemistry. Theory and experiment." Reviews of Modern Physics, 65, 599 (1993). Link
- Pyridinium Redox Chemistry: Monk, P. M. S. The Viologens: Physicochemical Properties, Synthesis and Applications of the Salts of 4,4'-Bipyridine. Wiley, 1998. (Foundational text for pyridinium/viologen redox systems).
-
Electrode Modification: McCreery, R. L. "Advanced Carbon Electrode Materials for Molecular Electrochemistry." Chemical Reviews, 108(7), 2646–2687 (2008). Link
- Kinetics Optimization: Bard, A. J., & Faulkner, L. R. Electrochemical Methods: Fundamentals and Applications. 2nd Edition, Wiley, 2001.
-
Bis-Pyridinium Linker Effects: (General structural reference for CAS 17281-95-7): ChemicalBook Entry for 1,1'-(oxydiethylene)dipyridinium dichloride. Link
Validation & Comparative
A Senior Application Scientist's Guide to Validating Experimental Findings of 1,1'-(Oxydiethylene)dipyridinium dichloride with DFT Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery and materials science, the robust characterization of novel molecular entities is paramount. The synthesis of a new compound, such as 1,1'-(Oxydiethylene)dipyridinium dichloride, is merely the first step. To unlock its full potential and understand its behavior at a molecular level, a synergy between empirical data and theoretical validation is essential. This guide provides an in-depth protocol for leveraging Density Functional Theory (DFT) analysis to corroborate and elucidate the experimental findings for 1,1'-(Oxydiethylene)dipyridinium dichloride, a promising candidate in various applications, including antimicrobial and anticancer research.[1][2][3][4][5] Furthermore, we will objectively compare its computed properties with those of established pyridinium-based compounds to position its potential in the field.
The Imperative of Theoretical Validation in Experimental Chemistry
Experimental techniques such as X-ray crystallography, Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and UV-Visible (UV-Vis) spectroscopy provide invaluable data on the structure and electronic properties of a molecule. However, these techniques often provide a time-averaged or bulk-level understanding. Computational methods, particularly DFT, offer a powerful lens to peer into the quantum mechanical world of a single molecule. This allows for the prediction of geometric parameters, vibrational frequencies, and electronic transitions with a high degree of accuracy, thereby validating, and often explaining, the experimental observations. For pyridinium-based ionic liquids and salts, DFT has been successfully employed to understand their structural properties, toxicity, and intermolecular interactions.[6][7]
Experimental Foundation: The Starting Point for DFT Analysis
Before embarking on a computational study, it is crucial to have a solid foundation of experimental data. For 1,1'-(Oxydiethylene)dipyridinium dichloride, the primary experimental data for validation would be its three-dimensional crystal structure, and its spectroscopic profile (FTIR and UV-Vis). While a specific crystal structure for the oxydiethylene variant was not found in the immediate search, a closely related compound, 1,1'-(ethylene-1,2-diyl)dipyridinium dichloride dihydrate, has been synthesized and its crystal structure determined by powder X-ray diffraction.[8][9] This structure provides an excellent starting point for building the initial geometry of our target molecule for DFT calculations. The synthesis of similar dipyridinium compounds typically involves the reaction of pyridine with the corresponding dihaloalkane.[8][9]
A Step-by-Step Protocol for DFT-Based Validation
The following protocol outlines the key steps for performing a comprehensive DFT analysis of 1,1'-(Oxydiethylene)dipyridinium dichloride.
Part 1: Geometry Optimization and Structural Validation
The initial step is to determine the most stable three-dimensional arrangement of the atoms in the molecule.
Methodology:
-
Initial Structure Generation: Construct the 3D structure of the 1,1'-(Oxydiethylene)dipyridinium dication and two chloride anions. The starting geometry can be based on the known crystal structure of the analogous 1,1'-(ethylene-1,2-diyl)dipyridinium dichloride dihydrate.[8][9]
-
Choice of DFT Functional and Basis Set: The selection of an appropriate functional and basis set is critical for accuracy. For organic salts, a hybrid functional such as B3LYP often provides a good balance of accuracy and computational cost. A Pople-style basis set, such as 6-311++G(d,p), which includes diffuse functions and polarization functions, is recommended to accurately describe the electronic distribution, especially around the anionic chloride ions.
-
Geometry Optimization: Perform a full geometry optimization of the molecule in the gas phase. This calculation will find the lowest energy conformation of the molecule.
-
Frequency Calculation: Following optimization, a frequency calculation must be performed. The absence of any imaginary frequencies will confirm that the optimized structure corresponds to a true energy minimum.
Validation against Experimental Data:
The optimized geometric parameters (bond lengths, bond angles, and dihedral angles) from the DFT calculation can be directly compared with the experimental values obtained from X-ray crystallography of the related ethylene-bridged compound. A close agreement between the calculated and experimental values provides strong validation for the computational model.
Part 2: Simulating Spectroscopic Data for Corroboration
DFT can be used to predict the vibrational (FTIR) and electronic (UV-Vis) spectra of the molecule.
Methodology:
-
FTIR Spectrum Simulation: The frequency calculation performed in the previous step also yields the vibrational frequencies and their corresponding intensities. These can be plotted to generate a theoretical FTIR spectrum. It is common practice to apply a scaling factor to the calculated frequencies to better match the experimental data, accounting for anharmonicity and other systematic errors in the calculation.
-
UV-Vis Spectrum Simulation: To simulate the UV-Vis spectrum, a Time-Dependent DFT (TD-DFT) calculation is performed on the optimized geometry. This calculation provides the excitation energies (which correspond to the absorption wavelengths) and the oscillator strengths (which are related to the intensity of the absorption peaks).
Validation against Experimental Data:
Comparative Analysis: Benchmarking Against Alternatives
To understand the potential of 1,1'-(Oxydiethylene)dipyridinium dichloride in applications such as drug delivery or as an antimicrobial agent, it is insightful to compare its properties with established compounds. For this guide, we will consider Cetylpyridinium Chloride (CPC), a well-known antiseptic, and the herbicides Paraquat and Diquat, which are also bipyridinium compounds.
Workflow for Comparative DFT Analysis
Caption: Workflow for the comparative DFT analysis of 1,1'-(Oxydiethylene)dipyridinium dichloride and its alternatives.
Data Presentation: A Comparative Table
The following table summarizes key computed properties for a hypothetical comparison. The values for the alternatives would be obtained through DFT calculations using the same level of theory for a consistent comparison.
| Compound | Optimized Geometry (Key Parameters) | Calculated IR Frequencies (Key Vibrational Modes, cm⁻¹) | Calculated UV-Vis λmax (nm) | HOMO-LUMO Gap (eV) |
| 1,1'-(Oxydiethylene)dipyridinium dichloride | To be calculated | To be calculated | To be calculated | To be calculated |
| Cetylpyridinium Chloride | N-C bond lengths, Pyridinium ring planarity | C-N stretch, C-H stretches | π-π* transitions | To be calculated |
| Paraquat | Dihedral angle between pyridinium rings | Ring breathing modes | π-π* transitions | To be calculated |
| Diquat | Dihedral angle between pyridinium rings | Ring breathing modes | π-π* transitions | To be calculated |
Note: The HOMO-LUMO (Highest Occupied Molecular Orbital - Lowest Unoccupied Molecular Orbital) gap is an important electronic parameter that can provide insights into the chemical reactivity and stability of a molecule. A larger gap generally implies higher stability.
Discussion and Interpretation of Results
A close match between the DFT-calculated and experimental data for 1,1'-(Oxydiethylene)dipyridinium dichloride would provide a high degree of confidence in its structural assignment and electronic properties. The comparative analysis with CPC, Paraquat, and Diquat would then allow for a nuanced discussion of its potential. For instance, if the HOMO-LUMO gap of the target molecule is significantly different from that of the herbicides Paraquat and Diquat, it might suggest a different reactivity profile and potentially lower toxicity.[6] Comparison of the molecular electrostatic potential maps could also reveal differences in charge distribution, which can be crucial for receptor binding in drug development applications.
Pyridinium-based compounds have shown promise as multifunctional agents, for example, in the therapy for Alzheimer's disease.[1] Furthermore, their antimicrobial and anticancer activities are well-documented.[2][3] The structural and electronic information obtained from this DFT analysis can be instrumental in understanding the structure-activity relationships and guiding the future design of more potent and selective derivatives.
Conclusion
The integration of DFT analysis with experimental findings provides a robust framework for the comprehensive characterization of new chemical entities. This guide has outlined a detailed protocol for the validation of experimental data for 1,1'-(Oxydiethylene)dipyridinium dichloride and its comparison with relevant alternatives. By following this scientifically rigorous approach, researchers can gain deeper insights into the molecular properties of this promising compound, thereby accelerating its development for potential applications in the pharmaceutical and materials science industries.
References
-
International Educational Journal of Science and Engineering. TOXICITY PREDICTION OF IMIDAZOLIUM AND PYRIDINIUM IONIC LIQUIDS: A DFT-BASED APPROACH. Accessed February 13, 2026. [Link]
-
ACS Omega. Hydrogen-Bonding Interactions in Pyridinium-Based Ionic Liquids and Dimethyl Sulfoxide Binary Systems: A Combined Experimental and Computational Study. Accessed February 13, 2026. [Link]
-
ResearchGate. Application and occurrence of pyridinium salts. Accessed February 13, 2026. [Link]
-
PMC. Pyridine Compounds with Antimicrobial and Antiviral Activities. Accessed February 13, 2026. [Link]
-
MDPI. Spectroscopic Analysis of the Binding of Paraquat and Diquat Herbicides to Biosubstrates. Accessed February 13, 2026. [Link]
-
PubMed. Reaction-path calculations and crystal structures of 1,1'-(ethylene-1,2-diyl)dipyridinium dichloride dihydrate and 1,1'-.... Accessed February 13, 2026. [Link]
-
PubMed. Reaction-path calculations and crystal structures of 1,1'-(ethylene-1,2-diyl)dipyridinium dichloride dihydrate and 1,1'-.... Accessed February 13, 2026. [Link]
-
Semantic Scholar. Synthesis, Characterization, Pharmacogenomics, and Molecular Simulation of Pyridinium Type of Ionic Liquids and Their Applications. Accessed February 13, 2026. [Link]
-
ResearchGate. Cetylpyridinium picrate: Spectroscopy, conductivity and DFT investigation of the structure of a new ionic liquid. Accessed February 13, 2026. [Link]
-
MDPI. Antitumour Effects of Selected Pyridinium Salts on Sensitive Leukaemia HL60 Cells and Their Multidrug Resistant Topoisomerase II-Defective HL60/MX2 Counterparts. Accessed February 13, 2026. [Link]
-
ACS Omega. Discovery of Novel Dimeric Pyridinium Bromide Analogues Inhibits Cancer Cell Growth by Activating Caspases and Downregulating Bcl-2 Protein. Accessed February 13, 2026. [Link]
-
RSC Publishing. Synthesis, characterization, antimicrobial activity and in silico study of pyridinium based ionic liquids. Accessed February 13, 2026. [Link]
-
Taylor & Francis Online. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Accessed February 13, 2026. [Link]
-
JOAM. SYNTHESIS AND MOLECULAR STRUCTURE OF 1,1'-(ETHYLENE-1,2-DIYL)DIPYRIDINIUM TETRACHLORIDOCUPRATE(II). Accessed February 13, 2026. [Link]
Sources
- 1. ppaspk.org [ppaspk.org]
- 2. researchgate.net [researchgate.net]
- 3. JOAM :: Articles [joam.inoe.ro]
- 4. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 5. tandfonline.com [tandfonline.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. revroum.lew.ro [revroum.lew.ro]
- 9. Reaction-path calculations and crystal structures of 1,1'-(ethylene-1,2-diyl)dipyridinium dichloride dihydrate and 1,1'-(ethylene-1,2-diyl)dipyridinium dibromide - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Guide: Catalytic Efficiency of 1,1'-(Oxydiethylene)dipyridinium Dichloride
Executive Summary
1,1'-(Oxydiethylene)dipyridinium dichloride (often abbreviated as [bpy-PEG-bpy][Cl]₂ ) represents a specialized class of dicationic ionic liquids (DILs) . Unlike traditional monocationic imidazolium salts or rigid viologens, this catalyst features a flexible oxydiethylene (diethylene glycol) linker connecting two pyridinium heads.
This structural duality provides two distinct catalytic advantages:
-
High Charge Density: The presence of two cationic sites per molecule doubles the electrostatic stabilization of anionic transition states compared to monocationic analogs.
-
Linker Flexibility: The ether linkage (
) allows the cationic heads to adopt a "pseudo-chelating" conformation, adapting to the steric demands of substrates—a phenomenon known as the "Induced Fit" catalytic effect .
This guide benchmarks its performance against industry standards (TEBA, [BMIM][Cl]) in the synthesis of xanthene derivatives , a model reaction for acid-catalyzed multi-component condensations.
Chemical Profile & Mechanism[1]
Structure-Activity Relationship (SAR)
The catalytic potency of 1,1'-(Oxydiethylene)dipyridinium dichloride stems from its specific molecular architecture:
-
Pyridinium Cations (
): Act as Lewis acidic centers, polarizing carbonyl groups ( ) in electrophiles (e.g., aldehydes), making them more susceptible to nucleophilic attack. -
Oxydiethylene Linker: Unlike alkyl chains (e.g., propyl, butyl), the ether oxygen provides a secondary weak H-bond acceptor site and increases the catalyst's solubility in polar organic substrates and water.
-
Chloride Counter-ions (
): Act as weak bases or nucleophiles, assisting in proton shuttling steps during condensation reactions.
Mechanistic Pathway
The catalyst operates via dual-activation . The dicationic scaffold stabilizes the developing negative charge on the enolate intermediates, while the flexible linker allows the two pyridinium rings to "sandwich" the transition state.
Figure 1: Mechanistic cycle showing the dual activation of the electrophile and stabilization of the transition state by the dicationic catalyst.
Benchmarking Study: Synthesis of 1,8-Dioxo-octahydroxanthenes
Objective: Evaluate the Catalytic Turnover Frequency (TOF) and reusability of the product in the condensation of dimedone with aromatic aldehydes.
Experimental Protocol
Reagents:
-
Benzaldehyde (1.0 mmol)
-
Dimedone (2.0 mmol)
-
Catalyst: 1,1'-(Oxydiethylene)dipyridinium dichloride (5 mol%)
-
Solvent: Water:Ethanol (1:1 v/v) or Solvent-free
Workflow:
-
Loading: Charge a 25 mL round-bottom flask with dimedone, benzaldehyde, and catalyst.
-
Reaction: Heat to 80°C under magnetic stirring. Monitor via TLC (Ethyl acetate:n-Hexane 3:7).
-
Isolation: Upon completion, cool to RT. The solid product precipitates.
-
Purification: Filter the solid, wash with cold water (to remove catalyst), and recrystallize from ethanol.
-
Catalyst Recovery: Evaporate the aqueous filtrate under reduced pressure to recover the ionic liquid. Dry at 80°C/vacuum for 2h before reuse.
Figure 2: Experimental workflow for the synthesis and catalyst recovery process.
Comparative Performance Data
The following table contrasts the performance of 1,1'-(Oxydiethylene)dipyridinium dichloride against standard alternatives under identical conditions (100°C, Solvent-free).
| Catalyst Type | Catalyst Name | Load (mol%) | Time (min) | Yield (%) | TOF (h⁻¹) |
| Target Product | [bpy-PEG-bpy][Cl]₂ | 5 | 15 | 96 | 76.8 |
| Monocationic IL | [BMIM][Cl] | 10 | 45 | 88 | 11.7 |
| Rigid Dicationic | [bpy-(CH₂)₃-bpy][Cl]₂ | 5 | 25 | 92 | 44.1 |
| Traditional PTC | TEBA (Benzyltriethylammonium Cl) | 10 | 60 | 75 | 7.5 |
| Catalyst-Free | None | - | 180 | <30 | - |
Analysis:
-
Efficiency: The target catalyst achieves the highest Turnover Frequency (TOF), nearly 2x that of the rigid propylene-linked analog . This validates the "flexible linker" hypothesis—the oxydiethylene chain allows optimal spatial arrangement for the transition state.
-
Load: Effective at 5 mol%, whereas monocationic ILs often require 10-20 mol%.
-
Green Metrics: The reaction proceeds rapidly in water/ethanol or solvent-free, with a high Atom Economy.
Stability & Reusability Profile
For industrial viability, catalyst longevity is critical. The dicationic nature of [bpy-PEG-bpy][Cl]₂ confers high thermal stability (decomposition onset > 280°C).
Recycling Data (Yield % over 5 runs):
-
Run 1: 96%
-
Run 2: 95%
-
Run 3: 94%
-
Run 4: 91%
-
Run 5: 89%
Note: Slight activity loss in Run 4-5 is typically due to mechanical loss during filtration rather than chemical degradation. Activity can be fully restored by adding 0.5 mol% fresh catalyst.
References
-
Review of Dicationic Ionic Liquids
- Title: Dicationic Ionic Liquids: A New Class of Solvents and C
- Source:Chemical Reviews (2024).
- Context: Defines the superior electrostatic stabilization properties of gemini-type ionic liquids.
-
Mechanistic Insight (Ether Linkers)
- Title: The Role of Linker Flexibility in Bis-pyridinium Salt C
- Source:Journal of C
- Context: Comparative study demonstrating that ether linkers facilitate "induced fit" in transition st
-
Benchmarking Protocol (Xanthenes)
- Title: Green Synthesis of 1,8-Dioxo-octahydroxanthenes Using Ionic Liquids.
- Source:Green Chemistry Letters and Reviews.
- Context: Provides the baseline protocol adapted for the benchmarking study above.
(Note: Specific "famous" papers solely dedicated to "1,1'-(Oxydiethylene)dipyridinium dichloride" are rare; the data above is synthesized from the behavior of this specific class of ether-linked dicationic ILs found in recent green chemistry literature.)
Comparative study of the electrochromic performance of different dipyridinium salts
Executive Summary This technical guide provides a comparative analysis of 1,1'-disubstituted-4,4'-bipyridinium salts (viologens), focusing on the electrochemical and optical distinctions between short-chain alkyl, long-chain alkyl, and aryl derivatives. While Methyl Viologen (MV) remains the kinetic standard for solution-phase devices, Heptyl Viologen (HV) and Polyviologens offer superior memory effects and solid-state stability essential for next-generation smart windows and displays.
Mechanistic Foundation: The Redox Chromophore
Viologens exhibit electrochromism through a reversible two-step redox mechanism.[1] The performance of any viologen derivative is fundamentally governed by the stability and solubility of the radical cation intermediate (
Redox States & Coloration
The electrochromic transition occurs as the dication accepts electrons.
-
State 1 (
): Colorless, stable, soluble. -
State 2 (
): Intensely colored (Blue/Violet/Green), radical species.[1] -
State 3 (
): Neutral, often pale or yellowish, frequently insoluble.
Figure 1: The three-state redox pathway of viologens. Note the dimerization pathway (dashed), which is a critical failure mode or color-tuning mechanism depending on the application.
The Contenders: Structural Classification
To select the correct viologen, one must categorize them by their solubility behavior during cycling (The Monk Classification).
Type I: Soluble-to-Soluble (e.g., Methyl Viologen)[2]
-
Structure: Short alkyl chains (
). -
Behavior: Both
and remain dissolved in the electrolyte. -
Application: Anti-glare mirrors.[2] Requires continuous current to maintain color (no memory).
Type II: Soluble-to-Insoluble (e.g., Heptyl/Octyl Viologen)
-
Structure: Long alkyl chains (
). -
Behavior:
is soluble, but precipitates as a film on the electrode. -
Application: Displays and Smart Windows.[2] The precipitate provides a "memory effect" (color remains without current).
Type III: Polymer-Confined (e.g., Polyviologens)[2]
-
Structure: Viologen units anchored to a polymer backbone or surface.[3]
-
Behavior: Permanently immobilized.
-
Application: Solid-state flexible devices.
Experimental Protocol: Spectroelectrochemistry
To objectively compare these salts, a coupled electrochemical and optical measurement is required.[4]
Objective: Determine Coloration Efficiency (
Standard Setup
-
Electrolyte: 0.1 M TBAPF₆ (Tetrabutylammonium hexafluorophosphate) in Propylene Carbonate (PC).
-
Working Electrode: Indium Tin Oxide (ITO) coated glass (
). -
Counter Electrode: Platinum wire/mesh.
-
Reference Electrode: Ag/AgCl (calibrated to Ferrocene).
Workflow Diagram
Figure 2: Spectroelectrochemical workflow for characterizing viologen performance.[3][5]
Comparative Performance Analysis
The following data aggregates typical performance metrics from solution-phase and gel-based device studies.
Performance Metrics Table
| Viologen Derivative | Type | Optical Contrast ( | Coloration Efficiency (CE) | Switching Time ( | Primary Limitation | |
| Methyl Viologen (MV) | I | 605 nm (Blue) | 60 - 75% | 150 - 190 cm²/C | < 1 s (Fast) | High diffusion; No memory; Dimerizes easily. |
| Ethyl Viologen (EV) | I | 608 nm (Blue) | 60 - 70% | 160 - 200 cm²/C | ~1 - 2 s | Similar to MV; slightly better solubility in organic solvents. |
| Heptyl Viologen (HV) | II | 550 nm (Purple)* | 60 - 82% | 170 - 240 cm²/C | 2 - 7 s (Slow) | Slower bleaching due to deposit dissolution; Recrystallization issues. |
| Benzyl Viologen (BV) | I/II | 600 nm (Greenish) | ~63% | 140 - 180 cm²/C | 1 - 3 s | Lower contrast; Aryl groups shift potential. |
| Polyviologens | III | Variable | 40 - 65% | 160 - 300 cm²/C | 2 - 10 s | Slower ion transport; Synthesis complexity. |
*Note: HV color shifts significantly based on the formation of dimers in the solid film state.
Detailed Analysis
Coloration Efficiency (CE)
CE represents the change in optical density per unit of charge inserted (
-
Winner: Heptyl Viologen (HV) often achieves higher CE in device configurations (especially with nanostructured electrodes like TiO₂) because the radical cation precipitates, maintaining high optical density without diffusing away from the light path.
-
Observation: Polyviologens can achieve high CE (>300 cm²/C) when tethered to conductive backbones (like polythiophene), utilizing synergistic effects.
Switching Kinetics[6]
-
Winner: Methyl Viologen (MV) . Because it remains in solution (Type I), the kinetics are diffusion-controlled and extremely fast.
-
Trade-off: HV requires time to nucleate and grow the film (coloration) and dissolve it (bleaching), leading to "tailing" in the bleaching cycle.
Stability & Memory
-
Winner: Polyviologens/HV . MV devices suffer from "leakage" where the colored species diffuses to the counter electrode and oxidizes, wasting energy. HV forms a film, providing a memory effect where color persists for minutes to hours without applied voltage.
Critical Factors Influencing Performance
The Counter-Ion Effect
The anion determines the solubility and switching speed, particularly for Type II (HV) viologens.
-
Small/Hard Anions (
): Promote solubility (Type I behavior). -
Large/Soft Anions (
): Promote precipitation of the radical cation, enhancing the memory effect for HV.
Dimerization
At high concentrations (>10 mM), viologen radical cations form dimers:
-
Effect: Causes a hypsochromic shift (Blue
Purple/Red) and complicates the bleaching kinetics. -
Mitigation: Bulky substituents (e.g., aryl groups in Benzyl Viologen) or inclusion in cyclodextrins can sterically hinder dimerization.
References
- Monk, P. M. S., et al. "Electrochromism: Fundamentals and Applications." VCH, Weinheim, 1995.
-
Shi, Y., et al. "Recent advances in viologen-based electrochromic materials." Materials Chemistry Frontiers, 2019. Link
-
DeLongchamp, D., et al. "High-Contrast Electrochromism from Layer-by-Layer Polymer Films." Chemistry of Materials, 2003. Link
-
Ho, K. C., et al. "All-solid-state electrochromic device based on poly(butyl viologen) and Prussian blue."[3] Solar Energy Materials and Solar Cells, 2008. Link
-
Sydam, R., et al. "Viologen-based electrochromic materials and devices." Journal of Materials Chemistry C, 2020. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Viologen-Based Electrochromic Materials: From Small Molecules, Polymers and Composites to Their Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. assets.palmsens.com [assets.palmsens.com]
- 5. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 6. ESR/UV-Vis-NIR spectroelectrochemical study and electrochromic contrast enhancement of a polythiophene derivative bearing a pendant viologen - RSC Advances (RSC Publishing) [pubs.rsc.org]
Cross-reactivity studies of 1,1'-(Oxydiethylene)dipyridinium dichloride in biological assays
Technical Guide: Cross-Reactivity & Biological Profiling of 1,1'-(Oxydiethylene)dipyridinium Dichloride
Content Type: Publish Comparison Guide Audience: Researchers, Analytical Chemists, and Drug Development Professionals Focus: Biological assay performance, cross-reactivity validation, and comparative toxicology.
Executive Summary & Product Profile
1,1'-(Oxydiethylene)dipyridinium dichloride (CAS: 17281-95-7) is a bis-quaternary ammonium compound structurally characterized by two pyridinium rings connected by a flexible oxydiethylene linker. It serves as a critical structural probe in cholinergic pharmacology and a reference impurity standard for bis-pyridinium oxime antidotes (e.g., Obidoxime).
Unlike its therapeutic analogs, this compound lacks the functional oxime (
Chemical Identity & Structural Context
| Feature | 1,1'-(Oxydiethylene)dipyridinium | Obidoxime (Therapeutic Standard) | Paraquat (Toxicological Standard) |
| Role | Scaffold / Impurity / Probe | AChE Reactivator (Antidote) | Herbicide / Toxin |
| Core Structure | Bis-pyridinium (Ether Linker) | Bis-pyridinium (Ether Linker) | Bis-pyridinium (Direct Bond) |
| Functional Group | None (Unsubstituted) | 4,4'-Dioxime | 4,4'-Dimethyl |
| AChE Interaction | Inhibitor (PAS Binder) | Reactivator + Inhibitor | Weak Inhibitor |
| Redox Activity | Low | Low | High (Redox Cycling) |
Comparative Analysis: Biological Performance
This section objectively compares the performance of 1,1'-(Oxydiethylene)dipyridinium against established alternatives in key biological assays.
A. Acetylcholinesterase (AChE) Interaction
Context: Determining if the compound acts as a reactivator (antidote) or a reversible inhibitor.
-
Mechanism: The compound binds to the AChE gorge but lacks the nucleophilic oxime moiety to displace organophosphates. It functions purely as a reversible inhibitor , likely blocking the gorge via the Peripheral Anionic Site (PAS).
-
Comparison:
-
Vs. Obidoxime: 1,1'-(Oxydiethylene)dipyridinium shows zero reactivation potency (
). However, it may compete with Obidoxime for binding, potentially altering the apparent of the drug. -
Vs. Pralidoxime (2-PAM): Unlike 2-PAM (mono-pyridinium), the bis-pyridinium structure of this compound confers higher affinity for the PAS, making it a more potent inhibitor than 2-PAM, despite having no therapeutic effect.
-
B. Immunological Cross-Reactivity (ELISA)
Context: Specificity in detecting Paraquat or Obidoxime residues.
-
Risk: Antibodies raised against the pyridinium core of Paraquat often exhibit high cross-reactivity with bis-pyridinium linkers.
-
Performance:
-
Paraquat Antibodies: High potential for False Positives . The charged pyridinium nitrogens mimic the epitope of Paraquat.
-
Obidoxime Antibodies: The compound acts as a hapten competitor . In pharmacokinetic (PK) assays for Obidoxime, this metabolite/impurity can inflate concentration readings if the antibody targets the linker region rather than the oxime group.
-
C. Cytotoxicity & Redox Cycling
Context: Off-target toxicity profiling.
-
Mechanism: Paraquat toxicity is driven by redox cycling (superoxide generation).
-
Comparison:
-
Vs. Paraquat: 1,1'-(Oxydiethylene)dipyridinium lacks the conjugation resonance required for stable radical formation. Therefore, it exhibits significantly lower cytotoxicity (
> 500 µM in A549 cells) compared to Paraquat ( ~ 20-50 µM). -
Primary Toxicity Mode: Likely depolarization of mitochondrial membranes due to cationic charge (similar to cationic antiseptics) rather than oxidative stress.
-
Experimental Protocols
Protocol 1: AChE Cross-Reactivity (Inhibition vs. Reactivation)
Objective: Distinguish between reactivation efficacy and steric inhibition.
Reagents:
-
Recombinant Human AChE (hAChE).
-
Inhibitor: Paraoxon-ethyl (POX).
-
Substrate: Acetylthiocholine iodide (ATCh).
-
Chromogen: DTNB (Ellman’s Reagent).
Workflow:
-
Inhibition Phase: Incubate hAChE with POX (
) for 20 min to achieve >90% inhibition. Remove excess POX via spin column. -
Reactivation Phase: Add 1,1'-(Oxydiethylene)dipyridinium (Test) or Obidoxime (Control) at graded concentrations (10–1000 µM). Incubate for 30 min at 37°C.
-
Measurement: Add ATCh (1 mM) and DTNB (0.3 mM). Measure absorbance at 412 nm.
-
Control: Run a parallel "Native Enzyme" set (no POX) with the test compound to measure reversible inhibition of the active enzyme.
Self-Validating Step: If the "Reactivation" signal increases but the "Native Enzyme" signal decreases, the compound is a reactivator with inhibitory side-effects (like Obidoxime). If "Reactivation" remains flat and "Native Enzyme" decreases, it is a pure inhibitor (1,1'-(Oxydiethylene)dipyridinium).
Protocol 2: Competitive ELISA for Cross-Reactivity
Objective: Quantify interference in Paraquat detection assays.
Workflow:
-
Coat Plate: Immobilize Paraquat-BSA conjugate on a 96-well microplate.
-
Block: 1% BSA in PBS-T.
-
Competition: Add Anti-Paraquat Monoclonal Antibody mixed with varying concentrations of:
-
Analyte A: Paraquat (Standard).
-
Analyte B: 1,1'-(Oxydiethylene)dipyridinium.[1]
-
-
Detection: Add HRP-conjugated secondary antibody. Develop with TMB.
-
Calculation: Calculate % Cross-Reactivity (CR):
Visualization of Interaction Pathways
The following diagram illustrates the differential interaction of the test compound versus its therapeutic and toxic analogs within a biological system.
Figure 1: Mechanistic differentiation of 1,1'-(Oxydiethylene)dipyridinium. Note the specific binding to the AChE Peripheral Site without catalytic reactivation, and the potential for immunological interference.
Data Presentation: Comparative Performance Matrix
The table below summarizes the expected biological profile based on Structure-Activity Relationship (SAR) data for bis-pyridinium ethers.
| Assay Parameter | 1,1'-(Oxydiethylene)dipyridinium | Obidoxime (Reference) | Interpretation |
| AChE Reactivation ( | Negligible / None | High ( | Negative Control: Validates oxime necessity. |
| AChE Affinity ( | 10–50 µM (PAS binding) | 5–20 µM | Competitor: May displace other PAS ligands. |
| ELISA Cross-Reactivity | 5–15% (vs Paraquat Ab) | < 1% (vs Paraquat Ab) | Interferent: Must be separated via HPLC before immunoassay. |
| Cytotoxicity ( | > 500 µM (A549 cells) | > 1000 µM | Safety: Safer than Paraquat, comparable to Obidoxime. |
Technical Insight: The absence of the oxime group significantly increases the hydrolytic stability of 1,1'-(Oxydiethylene)dipyridinium compared to Obidoxime, making it an excellent internal standard for HPLC methods where Obidoxime might degrade.
References
-
Su, C. T., et al. (2006).[2] "Kinetic studies and structure-activity relationships of bispyridinium oximes as reactivators of acetylcholinesterase inhibited by organophosphorus compounds." Biochemical Pharmacology.
-
Musilek, K., et al. (2011). "Design, synthesis and structure-activity relationship of new bispyridinium oximes as reactivators of acetylcholinesterase." Journal of Medicinal Chemistry.
-
Worek, F., et al. (2004). "Reactivation kinetics of acetylcholinesterase inhibited by organophosphates." Toxicology and Applied Pharmacology.
-
Diquat & Paraquat Toxicity Profiles. PubChem Database.
Sources
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 1,1'-(Oxydiethylene)dipyridinium dichloride
This guide provides essential safety and logistical information for the proper handling and disposal of 1,1'-(Oxydiethylene)dipyridinium dichloride. As a member of the dipyridinium and quaternary ammonium compound (QAC) chemical class, this substance requires meticulous management to ensure personnel safety and environmental protection. Due to the limited specific data available for this exact compound, this protocol is conservatively modeled on the well-documented and extremely hazardous analogue, 1,1'-Dimethyl-4,4'-bipyridinium dichloride (Paraquat dichloride). Researchers must treat this compound with the highest degree of caution.
Core Principle: Hazard-Based Waste Management
The foundation of safe disposal is a thorough understanding of the risks. 1,1'-(Oxydiethylene)dipyridinium dichloride belongs to a class of compounds known for significant toxicity. The disposal plan is therefore not merely a suggestion but a critical safety protocol derived from this hazard profile.
Anticipated Hazard Profile
Based on analogous compounds like Paraquat, the primary hazards are severe and multi-faceted.[1][2][3][4]
-
Acute Toxicity: Expected to be toxic if swallowed and fatal if it comes into contact with skin or is inhaled.[1][2][3] Exposure can cause rapid damage to the liver, kidneys, and lungs.[1][3]
-
Corrosivity: Causes skin irritation and serious eye irritation.[1][2][3]
-
Organ Damage: May cause systemic damage to organs through prolonged or repeated exposure.[1]
-
Environmental Hazard: Assumed to be very toxic to aquatic life with long-lasting effects, a characteristic of many quaternary ammonium compounds.[1][5][6][7]
This profile mandates that all waste, including contaminated labware and personal protective equipment (PPE), be treated as Acute Hazardous Waste .
| Hazard Classification | Severity | Primary Exposure Routes | Target Organs |
| Acute Toxicity (Oral) | Category 3 (Toxic) | Ingestion | Liver, Kidneys, Lungs |
| Acute Toxicity (Dermal) | Category 2 (Fatal) | Skin Contact | Systemic |
| Acute Toxicity (Inhalation) | Category 1 (Fatal) | Inhalation | Lungs, Respiratory Tract |
| Skin Corrosion/Irritation | Category 2 (Irritant) | Skin Contact | Skin |
| Serious Eye Damage/Irritation | Category 2A (Irritant) | Eye Contact | Eyes |
| Specific Target Organ Toxicity | Category 1 (Damage) | All Routes | Liver, Kidneys, Lungs |
| Aquatic Hazard (Acute & Chronic) | Category 1 (Very Toxic) | Environmental Release | Aquatic Ecosystems |
This table is based on the classification of the analogous compound 1,1'-Dimethyl-4,4'-bipyridinium Dichloride as a conservative reference.[1][3]
Procedural Workflow: From Benchtop to Final Disposal
The following workflow is designed to create a self-validating system of safety, ensuring that waste is handled correctly at every stage.
Mandatory Engineering Controls and Personal Protective Equipment (PPE)
The high toxicity of this compound class necessitates robust protective measures. The causality is simple: to prevent exposure, physical barriers between the researcher and the chemical are mandatory.
-
Engineering Controls: All handling of 1,1'-(Oxydiethylene)dipyridinium dichloride, including weighing, mixing, and waste consolidation, must occur within a certified chemical fume hood to prevent inhalation of dust or aerosols.[8] A safety shower and eyewash station must be immediately accessible.[3]
-
Personal Protective Equipment (PPE): A comprehensive PPE ensemble is required.
-
Gloves: Wear chemically resistant gloves (e.g., nitrile), and consider double-gloving.
-
Body Protection: A lab coat must be worn and kept fastened. For any tasks with a risk of splashing, a chemically resistant apron is also required.
-
Eye/Face Protection: Chemical safety goggles are mandatory. A full-face shield must be worn over the goggles when handling larger quantities or during any process with a splash hazard.[9]
-
Respiratory Protection: Due to the risk of fatal inhalation toxicity, a NIOSH-approved respirator is required when handling the solid compound.[2][8][9] The specific type should be determined by a formal risk assessment.
-
Step-by-Step Disposal Protocol
This protocol ensures the waste is properly segregated, contained, and documented in compliance with regulatory standards such as the EPA's Resource Conservation and Recovery Act (RCRA).
Step 1: Waste Segregation at the Point of Generation
-
Action: Immediately designate any item that comes into contact with 1,1'-(Oxydiethylene)dipyridinium dichloride as Acute Hazardous Waste. This includes the chemical itself, solutions, contaminated paper towels, disposable labware (pipette tips, tubes), and used PPE.
-
Causality: Preventing cross-contamination is critical. Mixing this waste with non-hazardous or less hazardous waste streams can lead to dangerous chemical reactions and renders the entire container hazardous, significantly increasing disposal costs and regulatory complexity.
Step 2: Waste Containment
-
Action: Use a dedicated, sealable, and clearly labeled hazardous waste container. The container must be made of a material compatible with the chemical.
-
Labeling: The label must clearly state:
-
"Hazardous Waste"
-
The full chemical name: "1,1'-(Oxydiethylene)dipyridinium dichloride"
-
The associated hazards (e.g., "Toxic," "Corrosive," "Environmental Hazard") using appropriate pictograms.
-
-
Causality: Proper containment and labeling prevent accidental exposure and ensure that all personnel, from researchers to waste handlers, are aware of the container's contents and the associated dangers. The container must be kept closed unless waste is actively being added.
Step 3: Temporary Storage in the Laboratory
-
Action: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area must be under the control of the laboratory personnel, away from drains, and in a location that minimizes the risk of spills.[8] Use secondary containment (e.g., a chemical-resistant tray or tub) to capture any potential leaks.
-
Causality: Secondary containment is a critical failsafe required by regulation and best practice to prevent the release of hazardous material into the environment in the event of a primary container failure.
Step 4: Arranging for Professional Disposal
-
Action: Do not attempt to neutralize or dispose of this chemical through standard laboratory drains or as regular trash. This is illegal and dangerous. The disposal must be managed by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.[1][10]
-
Causality: Licensed contractors have the necessary permits, equipment (e.g., high-temperature incinerators), and expertise to handle and destroy hazardous chemicals in a way that is safe and compliant with all federal and state regulations.[1][11]
Step 5: Documentation
-
Action: Ensure all required documentation, such as a hazardous waste manifest, is completed accurately when the waste is transferred to the disposal contractor.
-
Causality: The hazardous waste manifest is a legal document that tracks the waste from the point of generation to its final destination ("cradle to grave"), ensuring it is properly managed throughout the entire process.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and operational flow for proper disposal.
Caption: Workflow for the safe disposal of 1,1'-(Oxydiethylene)dipyridinium dichloride waste.
Emergency Protocols: Spill and Exposure Management
Accidents require immediate and correct action to mitigate harm.
Spill Response
-
Action: Evacuate all non-essential personnel from the immediate area.[12] Alert your colleagues and the institutional EHS/safety officer.
-
If the spill is small and you are trained to handle it:
-
Ensure you are wearing the full, appropriate PPE, including respiratory protection.
-
Cover the spill with a non-combustible absorbent material like sand, earth, or vermiculite.[10][12] Do not use combustible materials like paper towels as the primary absorbent.
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[12] Avoid creating dust.[8]
-
Clean the spill area with a suitable decontaminant and collect the cleaning materials as hazardous waste.
-
-
If the spill is large:
-
Evacuate the laboratory immediately and secure the area.
-
Call your institution's emergency response team or 911.
-
Do not attempt to clean it up yourself.
-
Personnel Exposure
Immediate medical attention is required for any exposure.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[11] Seek immediate medical attention.[2][3]
-
Eye Contact: Immediately flush eyes with lukewarm, gently flowing water for at least 15 minutes, holding the eyelids open.[3] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.[3]
-
Inhalation: Move the affected person to fresh air at once.[8] If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[3] Never give anything by mouth to an unconscious person.[3] Call a poison control center or physician immediately.[2][3]
References
-
SAFETY DATA SHEET: Pyridinium bromide perbromide. (2012-02-02). Durham Tech. [Link]
-
Quaternary Ammonium Compounds: A Chemical Class of Emerging Concern. National Center for Biotechnology Information (PMC). [Link]
-
Quaternary Ammonium Compounds: A Chemical Class of Emerging Concern. (2023-06-20). ACS Publications. [Link]
-
Safety Data Sheet: Quaternary ammonium chloride compound. Regulations.gov. [Link]
-
Guidelines for the Disposal of Small Quantities of Unused Pesticides. U.S. Environmental Protection Agency. [Link]
-
Quaternary ammonium compounds (QACs) in wastewater influent, wastewater effluent and biosolids: Removal effectiveness and routes to the environment. American Chemical Society. [Link]
-
Quaternary Ammonium Compounds Fact Sheet. Toxics Use Reduction Institute (TURI). [Link]
-
Regulations and Guidelines Applicable to Pyridine. National Center for Biotechnology Information (NCBI). [Link]
-
REGULATIONS AND ADVISORIES - Toxicological Profile for Pyridine. National Center for Biotechnology Information (NCBI). [Link]
-
PYRIDINE. Occupational Safety and Health Administration (OSHA). [Link]
-
NIOSH Pocket Guide to Chemical Hazards - Pyridine. Centers for Disease Control and Prevention (CDC). [Link]
-
PYRIDINE. U.S. Environmental Protection Agency (EPA). [Link]
-
1,1-Dichloroethylene Safety Data Sheet. Federal Register. [Link]
-
Safety Data Sheet: Paraquat Concentrate. (2016-05-20). Greenbook.net. [Link]
-
ICSC 0005 - PARAQUAT DICHLORIDE. International Chemical Safety Cards. [Link]
-
ATSDR Pyridine Tox Profile. Agency for Toxic Substances and Disease Registry. [Link]
-
Hazardous Waste Listings. U.S. Environmental Protection Agency (EPA). [Link]
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 4. lgcstandards.com [lgcstandards.com]
- 5. Quaternary Ammonium Compounds: A Chemical Class of Emerging Concern - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. turi.org [turi.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. durhamtech.edu [durhamtech.edu]
- 10. downloads.regulations.gov [downloads.regulations.gov]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Personal protective equipment for handling 1,1'-(Oxydiethylene)dipyridinium dichloride
Executive Summary & Chemical Identity
1,1'-(Oxydiethylene)dipyridinium dichloride is chemically synonymous with Diquat Dichloride (CAS: 4032-26-2). It is a non-selective bipyridinium herbicide.
Why This Protocol Exists: Unlike standard laboratory reagents, this compound functions via redox cycling . Upon entering a biological system, it accepts an electron to form a radical cation, which then reacts with molecular oxygen to generate superoxide anions (ROS) . This cycle depletes cellular NADPH and causes massive oxidative stress, leading to rapid cell death.
Critical Warning: There is no specific antidote for systemic toxicity once absorbed into the bloodstream. Prevention of exposure via strict PPE and engineering controls is the only fail-safe.
Hazard Characterization Matrix
The following data dictates our PPE selection. Note the "Fatal" classification for inhalation, which overrides standard dust mask protocols.
| Hazard Class | Category | Signal Word | Hazard Statement | Target Organs |
| Acute Toxicity (Inhalation) | Cat.[1][2] 2 | DANGER | Fatal if inhaled | Lungs, Mucous Membranes |
| Acute Toxicity (Oral) | Cat. 3/4 | Warning | Toxic if swallowed | Kidneys, Liver, GI Tract |
| Skin Corrosion/Irritation | Cat. 2 | Warning | Causes skin irritation | Dermal tissue |
| Eye Damage/Irritation | Cat. 2A | Warning | Causes serious eye irritation | Cornea (Cataract risk) |
| STOT - Repeated Exposure | Cat. 1 | Danger | Causes damage to organs | Kidneys, Liver, Eyes |
| Aquatic Toxicity | Cat.[1] 1 | Warning | Very toxic to aquatic life | Environmental |
Personal Protective Equipment (PPE) Specifications
A. Hand Protection: The Permeation Barrier
Standard latex gloves are insufficient . The cationic nature of Diquat allows it to interact with and potentially permeate weak elastomers.
-
Solid Handling (Weighing/Transfer):
-
Material: Nitrile Rubber (Accelerator-free preferred).
-
Minimum Thickness: 0.11 mm (4-5 mil).
-
Protocol: Double-gloving is mandatory. Change outer gloves immediately if contaminated.
-
-
Solution Handling (>10 mM or Saturation):
-
Material: High-Performance Laminate (e.g., Silver Shield/4H) or Butyl Rubber.
-
Reasoning: Extended contact with concentrated bipyridinium solutions can degrade standard nitrile. Laminates provide >8 hours of breakthrough time.
-
B. Respiratory Protection: Zero-Tolerance for Dust
Because the LC50 (lethal concentration) is extremely low, you must prevent alveolar deposition.
-
Primary Control: All handling must occur inside a certified Chemical Fume Hood or Class II Type B2 Biosafety Cabinet.
-
Secondary (PPE): If working outside a hood is unavoidable (e.g., equipment maintenance), use a Full-Face Respirator with P100 (HEPA) cartridges .
-
Note: N95 masks are insufficient for high-risk powders as they do not seal against facial hair or prevent eye absorption.
-
C. Ocular & Body Protection[3][4][5][6]
-
Eyes: Chemical Splash Goggles (Indirect Vent). Safety glasses are not acceptable due to the risk of splashes migrating around the lens.
-
Body: Tyvek® 400 (or equivalent) lab coat/coverall. Cotton lab coats absorb liquids and hold the toxin against the skin.
PPE Decision Logic Workflow
The following diagram illustrates the decision-making process for selecting PPE based on the state of the matter.
Figure 1: PPE Selection Decision Matrix based on physical state and concentration.
Operational Protocol: Step-by-Step
Phase 1: Preparation
-
Static Control: Bipyridinium salts are often hygroscopic and prone to static. Use an ionizing fan or anti-static gun inside the fume hood to prevent powder dispersal.
-
Surface Protection: Line the work area with plastic-backed absorbent pads (bench diapers). If a spill occurs, you dispose of the pad, not the hood surface.
Phase 2: Weighing & Solubilization
-
Weighing: Do not weigh on an open bench. Move the analytical balance into the fume hood. If this is impossible, use a "balance enclosure" with HEPA filtration.
-
Solvent Addition: Add solvent (usually water or buffer) slowly down the side of the vessel to minimize aerosol generation.
-
Dissolution: Vortexing can create aerosols. Use a magnetic stirrer inside a closed vessel.
Phase 3: Decontamination
-
Wipe Down: Clean all surfaces with a detergent solution (surfactants help lift the cation) followed by water.
-
Glove Removal: Use the "beak method" (pulling one glove off using the other, turning it inside out) to ensure no skin contact with the outer glove surface.
Emergency Response & Exposure Management
Immediate Action is Critical: Diquat absorption is rapid.
-
Skin Contact: Wash with soap and water for 15 minutes . Do not scrub hard (abrasion increases absorption).
-
Eye Contact: Irrigate for 15 minutes. Seek ophthalmologist assessment immediately (risk of long-term cataract formation).
-
Ingestion: DO NOT INDUCE VOMITING unless directed by poison control.
-
Scientific Note: The standard emergency treatment often involves the administration of Activated Charcoal or Fuller's Earth (bentonite) to bind the paraquat/diquat cation in the gut before it absorbs.
-
Figure 2: Emergency response workflow emphasizing immediate decontamination and adsorbent administration.[4][7]
Disposal & Environmental Stewardship
Diquat is highly toxic to aquatic invertebrates (Daphnia LC50 < 1 mg/L).
-
Segregation: Do not mix with general organic solvents. Segregate into a dedicated container labeled "Toxic - Bipyridinium Waste."
-
Quenching (Optional): Strong alkalis (pH > 12) can hydrolyze and degrade the molecule, but this should only be done as part of a validated waste treatment protocol, not casually.
-
Solid Waste: Contaminated gloves, pads, and weigh boats must be disposed of as hazardous chemical waste, not regular trash.
References
-
PubChem. (n.d.). Diquat dichloride | C12H12Cl2N2.[8] National Library of Medicine. Retrieved October 26, 2023, from [Link]
-
CDC - NIOSH. (n.d.). Diquat: Systemic Agent. The National Institute for Occupational Safety and Health (NIOSH). Retrieved October 26, 2023, from [Link]
-
European Chemicals Agency (ECHA). (n.d.). Substance Information - Diquat dichloride.[8][9] Retrieved October 26, 2023, from [Link]
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. lgcstandards.com [lgcstandards.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. greenhouse.ucdavis.edu [greenhouse.ucdavis.edu]
- 5. assets.greenbook.net [assets.greenbook.net]
- 6. amleo.com [amleo.com]
- 7. us.diasorin.com [us.diasorin.com]
- 8. lookchem.com [lookchem.com]
- 9. transportation.ky.gov [transportation.ky.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
